su4984
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJBJDODKHWED-AQTBWJFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of SU4984
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Multi-Targeted Tyrosine Kinase Inhibitor
SU4984 is a cell-permeable, reversible, and ATP-competitive inhibitor primarily targeting the tyrosine kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2][3]. Its mechanism of action extends to the inhibition of other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor, positioning it as a multi-targeted agent in cellular signaling research[2]. This compound has also demonstrated efficacy against certain gain-of-function mutations in the KIT receptor, a key driver in various neoplastic conditions[1].
Inhibition of FGFR1 Signaling
This compound competitively binds to the ATP-binding pocket of the FGFR1 kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of autophosphorylation and subsequent signaling has been demonstrated in both biochemical and cellular contexts. In enzymatic assays, this compound inhibits the kinase activity of the FGFR1 kinase domain (FGFR1K) with an IC50 value in the range of 10-20 µM in the presence of 1 mM ATP[2]. In a cellular environment, it inhibits the acidic Fibroblast Growth Factor (aFGF)-induced autophosphorylation of FGFR1 in NIH 3T3 cells with an IC50 of 20-40 µM[2].
The inhibition of FGFR1 by this compound disrupts major downstream signaling cascades crucial for cell proliferation, survival, and differentiation. These pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is critical for cell survival and growth.
Inhibition of PDGFR and Insulin Receptor Signaling
Activity Against KIT Receptor Mutants
This compound has shown significant activity against neoplastic mast cells expressing constitutively active KIT mutants. It is effective against KIT receptors with activating mutations in the juxtamembrane domain[1]. Furthermore, this compound can induce cell death in neoplastic mast cells that harbor kinase domain mutations[1]. In cellular assays, a concentration of 5 µM this compound substantially reduces the tyrosine phosphorylation of the wild-type KIT receptor and leads to a 50% reduction in the phosphorylation of the constitutively active C2 KIT mutant[2].
Quantitative Data Summary
| Target | Assay Type | IC50 Value (µM) | Notes |
| FGFR1 | Biochemical (Kinase Activity) | 10 - 20 | In the presence of 1 mM ATP[2]. |
| FGFR1 | Cell-Based (Autophosphorylation) | 20 - 40 | aFGF-induced in NIH 3T3 cells[2]. |
| PDGFR | Not Specified | Not Available | Qualitative inhibition reported[2]. |
| Insulin Receptor | Not Specified | Not Available | Qualitative inhibition reported[2]. |
| KIT (Wild-Type) | Cell-Based (Phosphorylation) | Not Available | Substantial reduction at 5 µM[2]. |
| KIT (C2 Mutant) | Cell-Based (Phosphorylation) | Not Available | 50% reduction at 5 µM[2]. |
A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available.
Signaling Pathway Diagrams
Caption: FGFR1 Signaling Pathway and Inhibition by this compound.
Caption: KIT Receptor Signaling and Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are not fully available in the public domain. The following are generalized methodologies based on standard practices for kinase inhibitor evaluation.
Biochemical Kinase Inhibition Assay (FGFR1)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified FGFR1 kinase domain.
Workflow Diagram:
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation:
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Recombinant human FGFR1 kinase domain is purified.
-
A suitable kinase reaction buffer is prepared (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP is prepared at a stock concentration (e.g., 10 mM) and used at a final concentration near its Km for FGFR1.
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A generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1) is used.
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This compound is serially diluted in DMSO to create a range of concentrations.
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Kinase Reaction:
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FGFR1 kinase is pre-incubated with varying concentrations of this compound in the kinase reaction buffer for a defined period (e.g., 10-15 minutes) at room temperature in a 96-well plate.
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The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
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Reaction Termination and Detection:
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The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C and then stopped by adding EDTA or by spotting onto a filter membrane.
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The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
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ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
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Data Analysis:
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The percentage of inhibition for each this compound concentration is calculated relative to a DMSO control.
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The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
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Cell-Based Receptor Autophosphorylation Assay (FGFR1)
This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of FGFR1 in a cellular context.
Workflow Diagram:
Caption: Workflow for a Cell-Based Receptor Autophosphorylation Assay.
Methodology:
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Cell Culture and Treatment:
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A suitable cell line expressing FGFR1 (e.g., NIH 3T3) is cultured to near confluence.
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Cells are serum-starved for several hours to reduce basal receptor tyrosine kinase activity.
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The cells are then pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
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Ligand Stimulation and Cell Lysis:
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Cells are stimulated with a specific ligand (e.g., aFGF) for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
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The stimulation is stopped by washing with ice-cold PBS, and the cells are lysed in a buffer containing protease and phosphatase inhibitors.
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Analysis of Phosphorylation:
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Cell lysates are clarified by centrifugation.
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Protein concentration is determined, and equal amounts of protein from each sample are resolved by SDS-PAGE.
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Proteins are transferred to a membrane (e.g., PVDF) for Western blot analysis.
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The membrane is probed with a primary antibody specific for phosphorylated FGFR1 (p-FGFR1).
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The membrane is subsequently stripped and re-probed with an antibody for total FGFR1 to ensure equal protein loading. A loading control (e.g., β-actin or GAPDH) is also typically used.
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-
Data Analysis:
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The intensity of the p-FGFR1 and total FGFR1 bands is quantified using densitometry.
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The ratio of p-FGFR1 to total FGFR1 is calculated for each treatment condition.
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The percentage of inhibition is determined relative to the ligand-stimulated, DMSO-treated control.
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The IC50 value is calculated from the concentration-response curve.
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References
SU4984 as an FGFR1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4984 is a synthetic, cell-permeable small molecule that functions as an ATP-competitive inhibitor of protein tyrosine kinases. It exhibits notable inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of various cellular processes, including proliferation, differentiation, and angiogenesis. Dysregulation of the FGFR1 signaling pathway is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and its effects on the FGFR1 signaling cascade. The document includes available quantitative data, generalized experimental protocols for its characterization, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name (Z)-4-(4-((2-oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde, is a member of the oxindole family of compounds, many of which are known to possess kinase inhibitory activity. It acts as a reversible, ATP-competitive inhibitor, primarily targeting the kinase domain of FGFR1.[1][2] Beyond FGFR1, this compound has also been reported to inhibit other receptor tyrosine kinases, such as the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor, classifying it as a multi-kinase inhibitor.[3][4][5] Its ability to modulate these critical signaling pathways makes it a valuable tool for cancer research and drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (Z)-4-(4-((2-oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde | [1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [1] |
| Molecular Weight | 333.38 g/mol | [1] |
| CAS Number | 186610-89-9 | [1] |
| Appearance | Yellow solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Purity | >98% (commercially available) | [1] |
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of FGFR1. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against FGFR1
| Parameter | Value | Conditions | Reference |
| IC₅₀ (Biochemical) | 10-20 µM | Against FGFR1 kinase activity with 1 mM ATP. | [3][5] |
| IC₅₀ (Cell-based) | 20-40 µM | Inhibition of aFGF-induced FGFR1 autophosphorylation in NIH 3T3 cells. | [3][5] |
Table 2: Kinase Selectivity Profile of this compound (Qualitative)
| Target Kinase | Activity | Reference |
| FGFR1 | Inhibitor | [3][4][5] |
| PDGFR | Inhibitor | [3][4][5] |
| Insulin Receptor | Inhibitor | [3][4][5] |
| KIT | Reduces phosphorylation of wild-type and constitutive C2 KIT. | [3] |
FGFR1 Signaling Pathway
The Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway is a crucial regulator of numerous cellular functions. The binding of a Fibroblast Growth Factor (FGF) ligand to FGFR1 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways. These pathways, in turn, regulate gene expression and cellular responses such as proliferation, survival, and migration.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, based on standard methodologies for kinase inhibitor evaluation, the following generalized protocols can be adapted.
In Vitro FGFR1 Kinase Assay (Radiometric Filter Binding Assay)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant FGFR1.
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Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
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Prepare Reagents:
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Recombinant human FGFR1 kinase.
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Biotinylated substrate peptide (e.g., Biotin-poly(Glu, Tyr) 4:1).
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[γ-³³P]ATP.
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This compound serial dilutions in DMSO.
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Assay Procedure:
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In a 96-well plate, add this compound dilutions.
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Add FGFR1 kinase and substrate peptide.
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Initiate the reaction by adding [γ-³³P]ATP.
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Incubate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction by adding 3% phosphoric acid.
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Transfer the reaction mixture to a streptavidin-coated filter plate.
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Wash the plate to remove unincorporated [γ-³³P]ATP.
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Measure the radioactivity on the filter using a scintillation counter.
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Data Analysis:
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Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Cell-Based FGFR1 Autophosphorylation Assay (In-Cell Western)
This assay determines the effect of this compound on FGF-induced FGFR1 autophosphorylation in a cellular context.
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Cell Culture:
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Plate NIH 3T3 cells in a 96-well plate and grow to confluency.
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Serum-starve the cells overnight.
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Treatment:
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Pre-treat cells with serial dilutions of this compound for a specified time (e.g., 2 hours).
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Stimulate the cells with acidic FGF (aFGF) for a short period (e.g., 5-10 minutes).
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Fixation and Permeabilization:
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Fix the cells with 4% formaldehyde in PBS.
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Permeabilize the cells with 0.1% Triton X-100 in PBS.
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Immunostaining:
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Block with a suitable blocking buffer.
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Incubate with a primary antibody against phospho-FGFR1.
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Incubate with a fluorescently labeled secondary antibody.
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Counterstain for total protein or a housekeeping protein for normalization.
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Imaging and Analysis:
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Image the plate using a fluorescent plate reader or high-content imaging system.
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Quantify the fluorescence intensity for phospho-FGFR1 and normalize to the total protein signal.
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Calculate the percent inhibition and determine the IC₅₀ value.
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Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cancer cell lines, such as the P815 mastocytoma cell line.
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Cell Plating:
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Seed P815 cells in a 96-well plate at a predetermined density.
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Compound Treatment:
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Treat the cells with serial dilutions of this compound.
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Incubate for a specified period (e.g., 6 days).[3]
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MTT Addition:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
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Solubilization:
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Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
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Data Analysis:
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Calculate the percentage of cell viability relative to the DMSO control.
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Determine the IC₅₀ value from the dose-response curve.
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Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve a Knoevenagel condensation between oxindole and 4-(piperazin-1-yl)benzaldehyde, followed by formylation of the piperazine nitrogen. The synthesis of oxindole derivatives and the functionalization of piperazines are well-established in organic chemistry.
Conclusion
This compound is a valuable research tool for studying the role of FGFR1 signaling in various biological and pathological processes. Its ATP-competitive mechanism of action and its inhibitory effects on FGFR1 and other kinases provide a basis for its use in cancer research. While detailed quantitative data on its broader kinase selectivity and in vivo efficacy are limited in the public domain, the information presented in this guide serves as a foundational resource for researchers interested in utilizing this compound for their studies. Further characterization of its pharmacological profile will be beneficial for a more complete understanding of its therapeutic potential.
References
The Genesis of a Kinase Inhibitor: A Technical History of SU4984
SU4984 emerged from early efforts in the field of protein kinase inhibition as a pioneering, albeit ultimately preclinical, small molecule inhibitor targeting key drivers of cellular signaling. This oxindole-based compound was instrumental in the foundational understanding of ATP-competitive inhibition of receptor tyrosine kinases (RTKs), particularly the Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide delves into the discovery, development, and mechanistic profile of this compound, offering a retrospective for researchers and professionals in drug development.
Discovery and Initial Characterization
This compound was developed by SUGEN, a biotechnology company at the forefront of kinase inhibitor research in the 1990s. The discovery of this compound was rooted in a rational drug design approach centered on the oxindole scaffold as a privileged structure for ATP-competitive kinase inhibition. The seminal work by Mohammadi and colleagues, published in Science in 1997, provided the first structural insights into how this class of compounds interacts with the ATP-binding pocket of the FGFR1 kinase domain. This research was pivotal in validating the therapeutic potential of targeting FGFR signaling in oncology.
Early characterization identified this compound as a cell-permeable and reversible inhibitor of the FGFR1 tyrosine kinase. Further investigations revealed its activity extended to other RTKs, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor, albeit with varying potencies.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 186610-89-9 |
| Appearance | Solid |
Mechanism of Action and In Vitro Activity
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.
The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Target Kinase | IC₅₀ (µM) |
| FGFR1 | 10 - 20 |
| PDGFR | Not specified in available literature |
| Insulin Receptor | Not specified in available literature |
Subsequent research by Ma and colleagues in 2000 demonstrated the efficacy of this compound against constitutively activated KIT mutants, which are implicated in the pathogenesis of mastocytosis. This study highlighted the potential of this compound to induce apoptosis in neoplastic mast cells harboring juxtamembrane KIT mutations.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A standard method to determine the in vitro kinase inhibitory activity of a compound like this compound involves a filter-binding assay.
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Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase domain of the target receptor (e.g., FGFR1), a peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled with ³²P), and MgCl₂.
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Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also prepared.
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Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP/MgCl₂ mix and incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 10-20 minutes).
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Termination: The reaction is stopped by the addition of a solution like trichloroacetic acid (TCA).
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Substrate Capture: The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which captures the phosphorylated peptide substrate.
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Washing: The filters are washed multiple times with a solution like phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Quantification: The amount of radioactivity retained on the filters, which corresponds to the extent of substrate phosphorylation, is measured using a scintillation counter.
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IC₅₀ Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays for Apoptosis in Mast Cells
The study by Ma et al. likely employed a cell viability or apoptosis assay to assess the effect of this compound on neoplastic mast cells. A common method is the MTT assay.
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Cell Culture: Neoplastic mast cell lines (e.g., those with activating KIT mutations) are cultured in appropriate media and conditions.
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Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a vehicle control (DMSO).
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Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
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Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each this compound concentration relative to the vehicle control, and the IC₅₀ for cell death can be determined.
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the downstream signaling pathways of its target receptors. The primary pathways affected are the Ras-MAPK and PI3K-Akt pathways.
Structure-Activity Relationship (SAR)
The development of this compound and related oxindole inhibitors provided early insights into the structure-activity relationships for this chemical class. Key features of the oxindole scaffold for kinase inhibition include:
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The Oxindole Core: Provides a rigid framework that mimics the adenine region of ATP. The lactam NH and carbonyl oxygen are critical for hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.
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The 3-Substituent: The exocyclic double bond and the substituted phenyl ring at the 3-position are crucial for occupying the hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.
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The 5-Substituent: Modifications at this position can influence solubility and interactions with the solvent-exposed region of the kinase.
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The Piperazine Moiety: The piperazine ring and its N-formyl group in this compound likely contribute to its pharmacokinetic properties and may form additional interactions with the receptor.
Preclinical Development and Legacy
While this compound demonstrated promising in vitro activity and served as a valuable tool compound for studying RTK signaling, it did not advance into clinical trials. The reasons for its discontinuation in preclinical development are not extensively documented but could be related to factors such as suboptimal pharmacokinetic properties, lack of in vivo efficacy, or off-target toxicities.
Despite not reaching the clinic, the legacy of this compound lies in its contribution to the validation of RTKs as therapeutic targets and the establishment of the oxindole scaffold as a viable starting point for the design of potent and selective kinase inhibitors. The knowledge gained from the study of this compound and its analogs paved the way for the development of subsequent generations of more successful kinase inhibitors, including the multi-kinase inhibitor Sunitinib (SU11248), which also originated from SUGEN and is now an approved cancer therapy. This compound, therefore, remains an important historical compound in the annals of targeted cancer drug discovery.
An In-Depth Technical Guide to SU4984 (CAS Number 186610-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4984 is a small molecule inhibitor belonging to the indolinone class of compounds. It is recognized primarily for its activity as a protein tyrosine kinase inhibitor, with a notable inhibitory effect on Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and biological activities. Detailed experimental protocols and quantitative data are presented to support its use in preclinical research and drug development.
Chemical and Physical Properties
This compound, with the CAS number 186610-89-9, is a synthetic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 186610-89-9 |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol |
| Appearance | Solid |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark place. |
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of protein tyrosine kinases. Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of cell proliferation, differentiation, and survival. In addition to FGFR1, this compound has been shown to inhibit other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[1]
The biological activity of this compound has been characterized by its ability to inhibit the autophosphorylation of these receptors, thereby blocking downstream signaling cascades. This inhibition of crucial signaling pathways ultimately leads to the suppression of cell growth and proliferation in cancer cells that are dependent on these pathways.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Target Kinase | IC50 (µM) | Notes |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | 10 - 20 | [1] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | - | Inhibition has been noted, but specific IC50 values are not consistently reported in the reviewed literature. |
| Insulin Receptor | - | Inhibition has been noted, but specific IC50 values are not consistently reported in the reviewed literature. |
| Wild-type KIT | - | Inhibited by this compound. |
| KIT with juxtamembrane activating mutations | - | Effectively inhibited by this compound.[2] |
| KIT with kinase domain activating mutations | - | This compound killed neoplastic mast cells expressing KIT with a kinase domain mutation.[2] |
Signaling Pathways
This compound's inhibition of FGFR1 disrupts downstream signaling pathways that are critical for cell proliferation and survival. The primary pathways affected are the RAS-MAPK and the PI3K-AKT pathways.
Caption: this compound inhibits FGFR1 signaling, blocking downstream pathways.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
Materials:
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Recombinant human kinase (e.g., FGFR1)
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Kinase-specific substrate (peptide or protein)
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This compound (dissolved in DMSO)
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ATP (Adenosine Triphosphate)
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Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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96-well plates
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Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
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Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate, and this compound solution.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection reagent manufacturer's instructions.
-
Add the detection reagent to measure kinase activity (e.g., luminescence).
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Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
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Cancer cell line of interest (e.g., a cell line with FGFR1 amplification)
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Complete cell culture medium
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This compound (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well cell culture plates
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Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
References
In Vitro Profile of SU4984: A Technical Guide for Researchers
SU4984 is a synthetic small molecule that has been characterized as a potent inhibitor of receptor tyrosine kinases, playing a significant role in preclinical cancer research. This technical guide provides an in-depth overview of the in vitro studies involving this compound, with a focus on its mechanism of action, inhibitory activity, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.
Mechanism of Action and Signaling Pathways
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1). By competing with ATP for the binding site on the kinase domain, this compound effectively blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.
The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and the subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of major signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, differentiation, and migration.
This compound, by inhibiting FGFR1 autophosphorylation, prevents the recruitment and activation of downstream signaling molecules, thereby attenuating the cellular processes driven by FGFR1 activation.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of a specific target by 50%.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Kinase Assay | 10-20 µM | |
| aFGF-induced FGFR1 Autophosphorylation | NIH 3T3 cells | 20-40 µM | |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Not Specified | Inhibitory activity reported | |
| Insulin Receptor | Not Specified | Inhibitory activity reported | |
| KIT with juxtamembrane activating mutations | Neoplastic mast cells | Effective | |
| KIT with kinase domain activating mutations | Neoplastic mast cells | Effective |
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to characterize inhibitors like this compound. These protocols are based on standard methodologies in the field and should be optimized for specific experimental conditions.
In Vitro FGFR1 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant FGFR1.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.
-
In a 96-well plate, add the recombinant FGFR1 kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture to a filtermat, wash to remove unincorporated [γ-³²P]ATP, and dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, for non-radioactive methods like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is then converted to a luminescent signal.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with FGFR1 amplification)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of a kinase inhibitor like this compound.
This guide provides a foundational understanding of the in vitro characteristics of this compound. For further detailed information and specific experimental conditions, it is recommended to consult the primary research articles.
SU4984: A Technical Guide to its Role in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SU4984, a small molecule inhibitor, and its application in cancer cell line research. It details the compound's mechanism of action, summarizes its efficacy through quantitative data, and offers comprehensive experimental protocols for reproducing and expanding upon these findings.
Executive Summary
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor primarily targeting the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase.[1] It also demonstrates inhibitory activity against the platelet-derived growth factor receptor (PDGFR) and the insulin receptor.[1] Its mechanism centers on blocking the autophosphorylation of these receptors, thereby disrupting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. Research has demonstrated its efficacy in inhibiting kinase activity in cell-free assays and in cellular models, particularly in cell lines dependent on FGFR signaling or those with specific gain-of-function mutations in other tyrosine kinases like KIT.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling
This compound exerts its biological effects by competing with adenosine triphosphate (ATP) for the binding pocket within the catalytic domain of receptor tyrosine kinases (RTKs). By occupying this site, it prevents the transfer of a phosphate group to tyrosine residues on the receptor, a critical step known as autophosphorylation. This inhibition halts the cascade of downstream signaling events that promote oncogenic phenotypes. The primary target is FGFR1, but activity against PDGFR is also noted.[1]
References
Preclinical Profile of SU4984: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4984 is a synthetic, cell-permeable, and reversible oxindole-based compound identified as a potent ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). Preclinical investigations have demonstrated its inhibitory activity against FGFR1 kinase and its downstream signaling pathways. Furthermore, this compound has shown efficacy in targeting specific activating mutations in the KIT receptor, suggesting its potential therapeutic application in certain malignancies. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this small molecule inhibitor.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of receptor tyrosine kinases (RTKs). Its principal target is FGFR1, a key regulator of cell proliferation, differentiation, angiogenesis, and survival. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1 and preventing the transfer of phosphate from ATP to its tyrosine residues. This blockade of autophosphorylation abrogates the downstream signaling cascades.[1][2][3]
In addition to FGFR1, this compound has been reported to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[3] It has also demonstrated significant activity against constitutively activated mutants of the KIT receptor, particularly those with mutations in the juxtamembrane and kinase domains.[2]
FGFR1 Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways critical for cellular functions. The primary pathways activated by FGFR1 include:
-
RAS-MAPK Pathway: Recruitment of FRS2 (Fibroblast growth factor Receptor Substrate 2) and GRB2 (Growth factor Receptor-Bound protein 2) leads to the activation of RAS, which in turn activates the RAF-MEK-ERK cascade, promoting cell proliferation and differentiation.[4][5][6]
-
PI3K-AKT Pathway: The activation of Phosphoinositide 3-Kinase (PI3K) by FGFR1 leads to the production of PIP3 and subsequent activation of AKT, a key regulator of cell survival and apoptosis.[4][5]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) is recruited to phosphorylated FGFR1, leading to the hydrolysis of PIP2 into IP3 and DAG. This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), influencing cell migration and proliferation.[4][5]
Below is a diagram illustrating the FGFR1 signaling pathway and the point of inhibition by this compound.
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in both enzymatic and cell-based assays.
Quantitative Data
| Assay Type | Target | System | IC50 (µM) | Reference |
| Kinase Assay | FGFR1 | Recombinant Human Kinase | 10 - 20 | [3] |
| Cellular Autophosphorylation | FGFR1 | NIH 3T3 Cells (aFGF-stimulated) | 20 - 40 | [3] |
| Cell Viability | Mutant KIT | Neoplastic Mast Cells | Not Reported | [2] |
Experimental Protocols
2.2.1. In Vitro FGFR1 Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on FGFR1 kinase activity.
-
Methodology:
-
The kinase reaction is performed in a buffer containing recombinant human FGFR1 kinase domain, a peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as ELISA with an anti-phosphotyrosine antibody or radiometric assay with [γ-³²P]ATP.
-
IC50 values are calculated from the dose-response curves.
-
2.2.2. Cellular FGFR1 Autophosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit FGFR1 autophosphorylation in a cellular context.
-
Methodology:
-
NIH 3T3 cells, which express endogenous FGFR1, are cultured to sub-confluency.
-
Cells are serum-starved for 24 hours to reduce basal receptor activation.
-
Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
FGFR1 is stimulated with acidic fibroblast growth factor (aFGF) for 5-10 minutes.
-
Cells are lysed, and protein concentrations are determined.
-
FGFR1 is immunoprecipitated from the cell lysates.
-
The level of FGFR1 autophosphorylation is determined by Western blotting using an anti-phosphotyrosine antibody.
-
Total FGFR1 levels are also measured as a loading control.
-
IC50 values are determined by quantifying the reduction in phosphorylated FGFR1 relative to the stimulated control.
-
Below is a diagram illustrating the experimental workflow for the cellular autophosphorylation assay.
2.2.3. Neoplastic Mast Cell Viability Assay
-
Objective: To evaluate the cytotoxic effect of this compound on mast cells expressing constitutively active KIT mutants.
-
Methodology:
-
Neoplastic mast cell lines harboring juxtamembrane or kinase domain mutations in KIT are cultured under appropriate conditions.
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay measuring ATP content.
-
The percentage of viable cells is calculated relative to untreated controls, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Data
As of the date of this document, there is a lack of publicly available, detailed in vivo preclinical data for this compound, including pharmacokinetic, pharmacodynamic, and toxicology studies in animal models.
Summary and Future Directions
This compound is a first-generation oxindole-based inhibitor of FGFR1 with demonstrated in vitro activity against its primary target and against certain activating mutations in the KIT receptor. The available data confirm its mechanism as an ATP-competitive inhibitor that effectively blocks FGFR1 autophosphorylation in cells.
For a more complete understanding of its therapeutic potential, further preclinical studies are warranted. Key areas for future investigation include:
-
Kinase Selectivity Profiling: A comprehensive screen against a broad panel of kinases is needed to better define the selectivity profile of this compound.
-
In Vitro Efficacy in Cancer Cell Lines: Evaluation of this compound's anti-proliferative activity in a panel of cancer cell lines with known FGFR or KIT alterations would provide valuable insight into its potential therapeutic applications.
-
In Vivo Studies: Comprehensive in vivo studies are essential to evaluate the pharmacokinetics, pharmacodynamics, efficacy in relevant tumor xenograft models, and the safety and toxicology profile of this compound.
The information presented in this guide provides a foundation for researchers interested in exploring the potential of this compound and similar molecules in the development of targeted cancer therapies.
References
- 1. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
SU4984: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4984 is a synthetic, cell-permeable small molecule that functions as a reversible, ATP-competitive tyrosine kinase inhibitor.[1] Primarily recognized for its inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), this compound also demonstrates inhibitory effects on other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), the insulin receptor, and c-Kit.[2][3][4] This multimodal inhibitory profile makes this compound a valuable tool for cancer research and drug development, particularly in the investigation of signaling pathways that drive tumorigenesis and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, target profile with available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Mechanism of Action
This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the catalytic binding site of tyrosine kinases.[1] By occupying this site, this compound prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action blocks the initiation of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, migration, and survival. The reversible nature of its binding allows for controlled experimental applications.
Target Profile and Quantitative Data
The inhibitory activity of this compound has been characterized against several key receptor tyrosine kinases. The following tables summarize the available quantitative data for its primary targets.
| Target Kinase | Assay Type | IC50 Value (µM) | Cell Line/System |
| FGFR1 | In vitro kinase assay | 10-20[2][3] | Recombinant FGFR1 |
| aFGF-stimulated autophosphorylation | 20-40[5] | NIH 3T3 cells | |
| PDGFR | Not specified | Inhibitory activity confirmed[2][3][4] | Not specified |
| Insulin Receptor | Not specified | Inhibitory activity confirmed[2][3][4] | Not specified |
| c-Kit (wild-type) | Tyrosine phosphorylation | Substantial reduction at 5 µM[5] | Not specified |
| c-Kit (juxtamembrane activating mutations) | Not specified | Effective inhibition[6] | Neoplastic mast cells |
Key Signaling Pathways Modulated by this compound
This compound's inhibition of FGFR1, PDGFR, and c-Kit disrupts several critical signaling pathways implicated in cancer progression.
FGFR1 Signaling Pathway
Activation of FGFR1 by its ligand, fibroblast growth factor (FGF), triggers a cascade of intracellular events. This compound's inhibition of FGFR1 primarily affects the Ras-MAPK-ERK and PI3K-Akt pathways, which are central to cell proliferation and survival.
Caption: this compound inhibits FGFR1-mediated signaling.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a crucial role in cell growth, proliferation, and angiogenesis. Inhibition of PDGFR by this compound can impact the PI3K-Akt and Ras-MAPK-ERK pathways.
References
Understanding the Cell-Permeability of SU4984: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4984 is a synthetic indolinone derivative recognized for its role as a cell-permeable, reversible, and ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). Primarily targeting Fibroblast Growth Factor Receptor 1 (FGFR1), this compound is a valuable tool in cancer research and cell signaling studies.[1][2] Its ability to cross the cell membrane is fundamental to its function, allowing it to reach and act upon its intracellular kinase targets. This guide provides an in-depth overview of the cell-permeability of this compound, its mechanism of action, and detailed protocols for its experimental validation.
While this compound is widely described as cell-permeable, specific quantitative permeability data, such as an apparent permeability coefficient (Papp), is not extensively documented in publicly available literature. Therefore, this document also serves as a methodological guide for researchers to generate such data in their own laboratories.
Physicochemical Properties of this compound
The ability of a compound to permeate the cell membrane is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | (Z)-4-(4-((2-oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde | [1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [3] |
| Molecular Weight | 333.38 g/mol | [3] |
| Appearance | Yellow solid powder | [1] |
| CAS Number | 186610-89-9 | [1] |
Mechanism of Action and Target Signaling Pathways
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of several key receptors, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. Its primary targets include:
-
Fibroblast Growth Factor Receptor 1 (FGFR1): this compound inhibits FGFR1 with a reported IC₅₀ of 10-20 μM.[1][2]
-
Platelet-Derived Growth Factor Receptor (PDGFR): It is also known to inhibit PDGFR.[2]
-
Insulin Receptor: Inhibition of the insulin receptor has also been noted.[2]
By blocking the ATP-binding site on the intracellular kinase domains of these receptors, this compound prevents their autophosphorylation and the subsequent activation of major signaling pathways.
Experimental Protocols for Assessing Cell Permeability
To quantitatively assess the cell permeability of this compound, several in vitro methods can be employed. The Caco-2 cell permeability assay is a widely accepted industry standard for predicting human intestinal absorption.[4][5]
Protocol 1: Bidirectional Caco-2 Transwell Permeability Assay
This assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells, which serve as a model for the human intestinal epithelium.[5][6] The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Lucifer Yellow (monolayer integrity marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation and formation of a confluent, polarized monolayer with tight junctions.[7]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to confirm monolayer integrity.
-
Alternatively, perform a Lucifer Yellow rejection test. The Papp for Lucifer Yellow should be <10 x 10⁻⁷ cm/s.[8]
-
-
Transport Experiment (A-B Direction):
-
Wash the cell monolayer twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the this compound dosing solution (e.g., 10 µM in transport buffer, final DMSO concentration <1%) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh transport buffer.[7]
-
-
Transport Experiment (B-A Direction):
-
Repeat the process in reverse, adding the this compound dosing solution to the basolateral (donor) compartment and sampling from the apical (receiver) compartment. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein.[9]
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment).
-
A is the surface area of the membrane insert (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.[7]
-
-
Quantitative Data on this compound Permeability
As of this review, specific apparent permeability (Papp) coefficients for this compound are not widely reported in the literature. The table below is provided as a template for researchers to record their own findings from the experimental protocols described. Permeability is generally classified as low (Papp < 1 x 10⁻⁶ cm/s), moderate (Papp = 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s).
| Parameter | Value (cm/s) | Classification |
| Papp (A→B) | [Insert Experimental Value] | [Low/Moderate/High] |
| Papp (B→A) | [Insert Experimental Value] | [Low/Moderate/High] |
| Efflux Ratio (Papp B→A / Papp A→B) | [Calculate Value] | [If >2, suggests active efflux] |
Conclusion
This compound is a well-established cell-permeable inhibitor of FGFR1 and other RTKs, making it a critical tool for studying cellular signaling. While its permeability is qualitatively accepted, this guide provides the necessary framework and detailed experimental protocols for its quantitative assessment. By employing standardized methods such as the Caco-2 Transwell assay, researchers can determine key parameters like the apparent permeability coefficient and efflux ratio. This data is vital for contextualizing in vitro study results and for the broader understanding of the compound's pharmacokinetic properties in the field of drug development.
References
- 1. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Signaling by PDGFR in disease [reactome.org]
- 3. biorxiv.org [biorxiv.org]
- 4. admescope.com [admescope.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDGF Signal Transduction | Sino Biological [sinobiological.com]
- 9. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SU4984 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SU4984, a potent tyrosine kinase inhibitor, in cell culture experiments. This compound is a cell-permeable, reversible, and ATP-competitive inhibitor primarily targeting Fibroblast Growth Factor Receptor 1 (FGFR1). It has also been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor (IR), making it a valuable tool for studying cellular signaling pathways and for cancer research.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of its target receptors. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and migration.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity.
Table 1: IC50 Values of this compound for Kinase Activity and Cellular Phosphorylation
| Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |
| FGFR1 | Kinase Activity | Recombinant FGFR1K | 10-20 | [1] |
| FGFR1 | Autophosphorylation | NIH 3T3 cells | 20-40 | [1] |
| c-Kit | Tyrosine Phosphorylation | - | ~5 | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effect | Concentration (µM) | Duration | Reference |
| Neoplastic Mast Cells (C2 and P815) | Cell Viability | Cell death | 1-10 | 6 days | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 333.38 g/mol ), dissolve 3.33 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).
Cell Proliferation Assay using MTT
This protocol describes a general method to assess the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NIH 3T3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile filtered
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Count the cells and adjust the cell density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested final concentration range is 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
Day 4/5: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: this compound inhibits FGFR1, PDGFR, and Insulin Receptor signaling pathways.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
Application Notes and Protocols for SU4984 Dissolution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution of SU4984, a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Introduction
This compound is a cell-permeable, ATP-competitive, and reversible inhibitor of the tyrosine kinase activity of FGFR1.[1][2] It is also known to inhibit the platelet-derived growth factor receptor (PDGFR).[1] Due to its specific inhibitory actions, this compound is a valuable tool in cancer research and studies of signal transduction pathways. Proper handling and dissolution are paramount for maintaining its biological activity.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 186610-89-9 | [1][2] |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [1] |
| Molecular Weight | 333.38 g/mol | [1][2] |
| Appearance | Yellow solid powder | [2] |
| Purity | >98% (typical) | [2] |
Solubility Specifications
This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. The following table summarizes its solubility data.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 50.0 | 149.98 | [2] |
| Water | Insoluble | Insoluble | [2] |
Note: Solubility can be affected by factors such as temperature, pH, and the purity of the compound. Warming and sonication can aid in dissolution.[2]
Recommended Protocol for Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 300.0 µL of DMSO to 1 mg of this compound powder (assuming a molecular weight of 333.38 g/mol ).
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that no undissolved particles remain.
-
-
Aliquot and Store:
Workflow for Preparing this compound Stock Solution:
Protocol for Diluting this compound to Working Concentrations
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, it is recommended to add the this compound stock solution to the aqueous medium while vortexing.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Use Immediately: Use the freshly prepared working solutions immediately for your in vitro assays. Do not store diluted aqueous solutions of this compound.
Mechanism of Action and Signaling Pathway
This compound primarily functions by inhibiting the tyrosine kinase activity of FGFR1. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[4] this compound competitively binds to the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing its autophosphorylation and blocking the subsequent signaling cascade.
FGFR1 Signaling Pathway and Inhibition by this compound:
Safety Precautions
This compound is intended for research use only.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for SU4984 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4984 is a synthetic, cell-permeable small molecule that acts as a reversible, ATP-competitive inhibitor of the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase.[1] Emerging evidence suggests its potential as a tool for investigating the role of FGFR signaling in various cancers. These application notes provide a summary of its mechanism of action, available quantitative data, and detailed protocols for its use in in vitro cancer research.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of FGFR1, a receptor tyrosine kinase frequently implicated in cancer cell proliferation, survival, migration, and angiogenesis. By competing with ATP for the binding site in the kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. The primary signaling cascades affected by FGFR1 inhibition include the Ras-MAPK-ERK and PI3K-AKT pathways, both of which are critical for tumor cell growth and survival. In addition to FGFR1, this compound has been reported to inhibit the platelet-derived growth factor receptor (PDGFR) and the insulin receptor.[1]
Quantitative Data
The available quantitative data for this compound is primarily from in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of the inhibitor.
| Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |
| FGFR1 | Kinase Assay | N/A | 10 - 20 | [1] |
| FGFR1 Autophosphorylation | Cell-based Assay | NIH 3T3 | 20 - 40 | [1] |
Note: There is limited publicly available data on the IC50 values of this compound across a broad range of human cancer cell lines. Researchers are advised to determine the optimal concentration for their specific cell line and assay of interest.
Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFR1 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules, leading to the activation of downstream pathways. This compound inhibits this initial phosphorylation step.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Western Blot Analysis of FGFR1 Pathway Inhibition
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of FGFR1 and its downstream effector ERK.
Materials:
-
Cancer cell line with known FGFR1 expression
-
Complete growth medium and serum-free medium
-
This compound (stock solution in DMSO)
-
FGF ligand (e.g., bFGF/FGF2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FGFR1 (Tyr653/654)
-
Rabbit anti-total-FGFR1
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Mouse anti-total-p44/42 MAPK (ERK1/2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 2-4 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL bFGF) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Studies
There is currently limited publicly available data on the use of this compound in in vivo cancer models. Researchers planning in vivo studies are advised to first establish a robust in vitro efficacy profile and perform preliminary pharmacokinetic and toxicity studies to determine an appropriate dosing regimen.
Conclusion
This compound is a valuable research tool for investigating the role of the FGFR1 signaling pathway in cancer. The provided protocols offer a framework for assessing its in vitro efficacy. Further studies are needed to fully characterize its activity across a wider range of cancer types and to evaluate its potential in in vivo models.
References
Application Notes and Protocols: Utilizing SU4984 in Combination with Chemotherapy Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SU4984 is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity associated with Fibroblast Growth Factor Receptor 1 (FGFR1), with a reported IC50 value in the range of 10-20 μM.[1][2] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway is implicated in various malignancies, making it a key target for cancer therapy.[3] The strategic combination of targeted therapies, such as this compound, with conventional cytotoxic chemotherapy presents a promising approach to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of conventional agents.[4][5]
These application notes provide a theoretical framework and generalized experimental protocols for researchers and drug development professionals investigating the synergistic potential of this compound in combination with standard chemotherapeutic agents like cisplatin, paclitaxel, and doxorubicin. While specific preclinical data on this compound in combination regimens is limited in published literature, the following protocols are based on established methodologies for evaluating drug synergy.
Mechanism of Action and Rationale for Combination
This compound exerts its effect by competing with ATP for the binding site on the FGFR1 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][6] Key pathways downstream of FGFR include the Ras-MAPK-ERK and PI3K-AKT pathways, which are fundamental drivers of cell proliferation and survival.[3]
By inhibiting the FGFR1 pathway, this compound can induce cell cycle arrest and apoptosis.[7][8] The rationale for combining this compound with chemotherapy is based on the principle of targeting distinct but complementary cancer hallmarks:
-
With DNA Damaging Agents (e.g., Cisplatin): this compound may prevent cancer cells from repairing DNA damage by inhibiting pro-survival signals, thereby sensitizing them to the cytotoxic effects of agents like cisplatin which form DNA adducts and trigger apoptosis.[9]
-
With Mitotic Inhibitors (e.g., Paclitaxel): Paclitaxel arrests cells in the G2/M phase of the cell cycle.[10] Combining it with this compound, which can inhibit proliferative signaling, may create a dual blockade on cell cycle progression, leading to enhanced apoptotic cell death.
-
With Topoisomerase Inhibitors (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[11] this compound's inhibition of survival pathways could lower the threshold for apoptosis induction by doxorubicin.[12]
Figure 1: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in combination with other chemotherapy agents. Researchers should optimize parameters such as cell density, drug concentrations, and incubation times for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
This protocol uses a resazurin-based assay to measure cell viability and determine the synergistic, additive, or antagonistic effects of the drug combination.[13] The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Figure 2: Experimental workflow for in vitro synergy screening.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent (e.g., Cisplatin) in culture medium. For combination treatments, mix the drugs at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls (medium only) and vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add 20 µL of a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™) to each well. Incubate for 1-4 hours until a color change is observed.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software like GraphPad Prism to determine the IC50 for each agent alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI).
Table 1: Sample Data Table for In Vitro Synergy
| Treatment Group | IC50 (µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| This compound | Value | N/A | N/A |
| Cisplatin | Value | N/A | N/A |
| This compound + Cisplatin | Value | Value | Synergistic/Additive/Antagonistic |
| Paclitaxel | Value | N/A | N/A |
| This compound + Paclitaxel | Value | Value | Synergistic/Additive/Antagonistic |
Protocol 2: Apoptosis Induction Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound, a chemotherapy agent, and the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Table 2: Sample Data Table for Apoptosis Analysis
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | Value | Value | Value |
| This compound | Value | Value | Value |
| Chemotherapy Agent | Value | Value | Value |
| Combination | Value | Value | Value |
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if the combination treatment causes an enhanced arrest at a specific checkpoint.[14][15]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Table 3: Sample Data Table for Cell Cycle Analysis
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | Value | Value | Value |
| This compound | Value | Value | Value |
| Chemotherapy Agent | Value | Value | Value |
| Combination | Value | Value | Value |
Protocol 4: In Vivo Xenograft Model Evaluation
This protocol provides a general framework for assessing the anti-tumor efficacy of the combination therapy in an immunodeficient mouse model.[16] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth: Monitor mice regularly. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group).[16]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: this compound (dose and schedule to be determined, e.g., daily oral gavage)
-
Group 3: Chemotherapy Agent (e.g., Cisplatin 5 mg/kg, i.p., weekly)[17]
-
Group 4: this compound + Chemotherapy Agent
-
-
Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the experiment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Euthanize the mice, excise the tumors, and record their final weight. Plot tumor growth curves and body weight changes over time for each group. Perform statistical analysis (e.g., ANOVA) to determine significance.
Table 4: Sample Data Table for In Vivo Xenograft Study
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Value | Value | N/A | Value |
| This compound | Value | Value | Value | Value |
| Chemotherapy Agent | Value | Value | Value | Value |
| Combination | Value | Value | Value | Value |
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 186610-89-9|DC Chemicals [dcchemicals.com]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 9. Cisplatin-based combination therapy for cancer | Semantic Scholar [semanticscholar.org]
- 10. Association of cell cycle arrest with anticancer drug-induced epithelial-mesenchymal transition in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforaphane Potentiates Anticancer Effects of Doxorubicin and Cisplatin and Mitigates Their Toxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance | PLOS One [journals.plos.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination therapy of anti-cancer bioactive peptide with Cisplatin decreases chemotherapy dosing and toxicity to improve the quality of life in xenograft nude mice bearing human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU4984 in Angiogenesis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary driver of angiogenesis. SU4984 is a synthetic small molecule inhibitor that targets the ATP-binding site of VEGFR-2, thereby blocking its kinase activity and downstream signaling. These application notes provide a comprehensive overview of the use of this compound in common angiogenesis research models, including detailed experimental protocols and expected outcomes based on the activity of similar VEGFR-2 inhibitors.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. Upon binding of VEGF to VEGFR-2, the receptor dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways that lead to endothelial cell proliferation, migration, survival, and tube formation. This compound prevents this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Data Presentation: Comparative Inhibitory Activities
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) | Reference |
| VEGFR-2 Inhibitor II | 70 | [1] |
| Vatalanib (PTK787) | 37 | [2] |
| Axitinib | 0.2 | [3] |
| Sunitinib | 80 | [2] |
| Sorafenib | 90 | [2] |
| SU1498 | 700 | [3] |
Table 2: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | IC50 (nM) | Reference |
| VEGFR-2 Inhibitor II | HUVEC (VEGF-stimulated) | 110 | [1] |
| Sunitinib | HUVEC | Not specified | [2] |
| Sorafenib | HUVEC | Not specified | [2] |
Table 3: Inhibition of Endothelial Cell Migration
| Compound | Assay Type | Effective Concentration | Reference |
| Cyclosporin A & Itraconazole | HUVEC Proliferation | Synergistic inhibition | [4] |
Table 4: Inhibition of In Vitro Tube Formation
| Compound | Cell Line | Effective Concentration | Reference |
| Suramin | HUVEC | 1.25 µM - 80 µM (dose-dependent) | [5] |
| Cyclosporin A & Itraconazole | HUVEC | Synergistic inhibition | [4] |
Experimental Protocols
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM)
-
Basal Medium (EBM) with reduced serum (e.g., 0.5-1% FBS)
-
Recombinant human VEGF
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CyQUANT®)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in EGM and allow to attach overnight.
-
The next day, replace the medium with low-serum EBM and serum-starve the cells for 4-6 hours.
-
Prepare a serial dilution of this compound in low-serum EBM. Also, prepare a VEGF control (e.g., 20 ng/mL) and a vehicle control (DMSO).
-
Add the this compound dilutions, VEGF control, and vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the VEGF-stimulated control and determine the IC50 value.
-
Caption: Workflow for the endothelial cell proliferation assay.
2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.
-
Materials:
-
HUVECs
-
EGM
-
Low-serum EBM
-
This compound
-
24-well plates
-
Sterile p200 pipette tip or a wound-making tool
-
Microscope with a camera
-
-
Protocol:
-
Seed HUVECs in 24-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum EBM containing different concentrations of this compound or vehicle control.
-
Place the plate on a microscope stage within an incubator and acquire images of the scratch at time 0.
-
Acquire images of the same fields at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure and compare the migration rate between this compound-treated and control groups.
-
3. In Vitro Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
-
Materials:
-
HUVECs
-
EGM
-
Low-serum EBM
-
This compound
-
Basement membrane extract (e.g., Matrigel® or Geltrex®)
-
96-well plates
-
Microscope with a camera
-
-
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in low-serum EBM containing various concentrations of this compound or vehicle control.
-
Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells/well.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Caption: Workflow for the in vitro tube formation assay.
In Vivo Angiogenesis Assay
1. Matrigel Plug Assay
This in vivo assay assesses the effect of this compound on the formation of new blood vessels within a subcutaneous plug of basement membrane matrix.
-
Materials:
-
Growth factor-reduced Matrigel®
-
Recombinant human VEGF or bFGF
-
This compound (formulated for in vivo delivery)
-
Mice (e.g., C57BL/6 or athymic nude)
-
Insulin syringes
-
-
Protocol:
-
Thaw Matrigel on ice.
-
In a cold environment, mix Matrigel with VEGF or bFGF (e.g., 100-200 ng/mL) and this compound at the desired concentration. A control group should receive Matrigel with the growth factor and vehicle.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
-
The Matrigel will form a solid plug in vivo.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Process the plugs for analysis:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using a Drabkin assay to quantify blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
-
Conclusion
This compound is a potent tool for studying the role of VEGFR-2 in angiogenesis. The provided protocols for in vitro and in vivo assays offer a robust framework for investigating the anti-angiogenic potential of this compound. While specific quantitative data for this compound is limited, the comparative data from other VEGFR-2 inhibitors can guide dose-response studies and the interpretation of experimental results. Researchers are encouraged to perform initial dose-finding experiments to determine the optimal concentration of this compound for their specific experimental system.
References
- 1. VEGFR2 Kinase Inhibitor II - Biochemicals - CAT N°: 17544 [bertin-bioreagent.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
Application Notes and Protocols for SU4984-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4984 is a cell-permeable, reversible, and ATP-competitive inhibitor of protein tyrosine kinases. It has been identified as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC50 value in the range of 10-20 μM.[1][2][3][4] Additionally, this compound has been shown to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[2][3] The inhibition of receptor tyrosine kinases (RTKs) is a well-established strategy in cancer therapy, as dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
While direct studies detailing the apoptotic effects of this compound are limited, the inhibition of its target kinases, particularly FGFR1 and other RTKs like c-Met and VEGFR-2, has been demonstrated to induce apoptosis in various cancer cell lines.[5][6][7][8][9][10][11][12] Therefore, it is hypothesized that this compound induces apoptosis in tumor cells by blocking the signaling pathways mediated by its target kinases, leading to the activation of the intrinsic and/or extrinsic apoptotic pathways.
These application notes provide a framework for investigating the pro-apoptotic effects of this compound on tumor cells, including detailed experimental protocols and data presentation guidelines.
Proposed Mechanism of this compound-Induced Apoptosis
This compound's inhibition of RTKs such as FGFR1 is proposed to disrupt downstream signaling cascades that promote cell survival. Key pathways likely affected include the PI3K/Akt and MAPK pathways, which are known to be activated by these receptors.[13] Inhibition of these pro-survival signals can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately culminating in caspase activation and programmed cell death. For instance, blocking c-Met signaling has been shown to increase p53 stability, leading to the upregulation of Bax and PUMA, downregulation of Bcl-2, and subsequent activation of caspase-3.[5] Similarly, inhibition of c-Met can induce apoptosis via the mitochondrial pathway.[9]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Various Tumor Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | This compound IC50 (µM) | Method |
| A549 | Lung Carcinoma | [Insert experimental value] | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] | MTS Assay |
| U-87 MG | Glioblastoma | [Insert experimental value] | CellTiter-Glo® |
| HCT116 | Colorectal Carcinoma | [Insert experimental value] | MTT Assay |
Note: The IC50 values are placeholders and must be determined experimentally.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Illustrative Data)
| Cell Line | Treatment | Fold Change in Cleaved Caspase-3 | Fold Change in Cleaved PARP | Bax/Bcl-2 Ratio | Method |
| A549 | This compound (IC50) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | Western Blot |
| MCF-7 | This compound (IC50) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | Western Blot |
Note: Fold changes are relative to untreated controls and are placeholders for experimental data.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of this compound on tumor cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Tumor cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression levels of key apoptotic proteins following treatment with this compound.
Materials:
-
Tumor cells treated with this compound (at IC50 concentration) and untreated controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-3/7 Activity Assay
Objective: To quantitatively measure the activity of executioner caspases-3 and -7 in this compound-treated cells.
Materials:
-
Tumor cells treated with this compound and untreated controls.
-
Caspase-Glo® 3/7 Assay Kit (or similar).
-
White-walled 96-well plates.
-
Luminometer.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the cell viability assay protocol.
-
After the desired incubation time, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity in treated cells relative to the untreated control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for investigating this compound-induced apoptosis.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 186610-89-9|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of c-Met promoted apoptosis, autophagy and loss of the mitochondrial transmembrane potential in oridonin-induced A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of c-MET induced apoptosis in ABCB1-overexpressed multidrug-resistance cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. c-Met Inhibitor Synergizes with Tumor Necrosis Factor–Related Apoptosis-Induced Ligand to Induce Papillary Thyroid Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Troubleshooting & Optimization
SU4984 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SU4984. All information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of protein tyrosine kinases. Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1). It also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor.
Q2: What is the appearance and storage recommendation for solid this compound?
This compound is typically a yellow solid powder. For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C (for months to years). For short-term storage (days to weeks), it can be kept at 0-4°C.
Troubleshooting this compound Solubility
Q3: I'm having trouble dissolving this compound. What is the recommended solvent?
This compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. It is crucial to use high-purity, anhydrous DMSO to prepare your stock solution.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity and precipitation.[1] Some cell lines may tolerate slightly higher concentrations, but this should be determined empirically.
-
Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the this compound solution. This can sometimes help maintain solubility.
-
Vortexing During Dilution: While adding the this compound stock solution to the media, gently vortex or swirl the tube to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
Sonication: If precipitation still occurs, brief sonication of the final working solution in a water bath sonicator may help to redissolve the compound. However, be cautious as this can generate heat and potentially degrade the compound or other media components.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in DMSO at various concentrations.
| Solvent | Molarity (mM) | Concentration (mg/mL) |
| DMSO | ~150 | 50 |
Note: Solubility can vary between different batches of the compound and the purity of the solvent.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent preparation of working solutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a diluted working solution of this compound in cell culture medium for treating cells in an experiment.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution to prepare an intermediate stock in cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 10 mL with a final DMSO concentration of 0.1%, you would first prepare a 1 mM intermediate solution.
-
To prepare the 1 mM intermediate, add 10 µL of a 100 mM DMSO stock to 990 µL of pre-warmed cell culture medium and mix gently but thoroughly.
-
Add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed cell culture medium to achieve the final 10 µM working solution.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide (FAQ 4).
-
Add the final working solution to your cell cultures as per your experimental design. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiment.
Signaling Pathways and Experimental Workflows
This compound Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
This compound inhibits the tyrosine kinase activity of FGFR1, PDGFR, and the Insulin Receptor. This inhibition blocks the autophosphorylation of the receptors upon ligand binding, thereby preventing the recruitment and activation of downstream signaling molecules. The diagram below illustrates the general mechanism of this compound action.
Caption: General mechanism of this compound inhibition of Receptor Tyrosine Kinases.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on cell viability or proliferation.
Caption: A standard workflow for a cell-based assay with this compound.
Key Downstream Signaling Pathways Inhibited by this compound
This compound's inhibition of FGFR1, PDGFR, and the Insulin Receptor leads to the downregulation of critical downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.
Caption: Major downstream pathways affected by this compound inhibition.
References
Technical Support Center: Optimizing SU4984 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SU4984, a potent protein tyrosine kinase inhibitor. Our resources include troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible, and ATP-competitive protein tyrosine kinase inhibitor. Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1), for which it has a reported half-maximal inhibitory concentration (IC50) in the range of 10-20 μM.[1][2] By competing with ATP for the binding site on the kinase domain, this compound blocks the autophosphorylation and activation of FGFR1, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.[1][2]
Q2: What are the known molecular targets of this compound?
A2: The primary and most well-characterized target of this compound is FGFR1. However, it is also known to inhibit other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[1][2] It is important to consider these additional targets when designing experiments and interpreting results, as they may contribute to the overall cellular phenotype observed upon treatment.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on the reported IC50 value for FGFR1 (10-20 μM), a good starting point for a dose-response experiment would be to test a concentration range that brackets this value.[1][2] We recommend a 7-point dilution series starting from 100 μM and going down to 0.1 μM. However, the optimal concentration is highly cell-line dependent and should be determined empirically. The provided experimental protocol for determining the IC50 value will guide you through this process.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C for long-term stability. When preparing working dilutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: How stable is this compound in cell culture medium?
Experimental Protocols
Determining the IC50 of this compound in a Cancer Cell Line
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line of interest using a cell viability assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth during the course of the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., 200 μM, 100 μM, 50 μM, 25 μM, 12.5 μM, 6.25 μM, 3.13 μM). Remember to account for the 2x concentration needed for addition to the cells.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 μL of the corresponding this compound working solution to each well. Include wells with medium containing the same final concentration of DMSO as the highest this compound concentration as a vehicle control. Also, include wells with medium only as a blank control.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect at expected concentrations | 1. This compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Cell line resistance: The chosen cell line may not express sufficient levels of the target kinase (FGFR1) or may have mutations that confer resistance. 3. Incorrect dosage calculation: Errors in preparing the serial dilutions. | 1. Prepare a fresh stock solution of this compound and aliquot it for single use to avoid freeze-thaw cycles. 2. Verify the expression of FGFR1 in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to be sensitive to FGFR inhibitors as a positive control. 3. Double-check all calculations for the serial dilutions. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Edge effects: Evaporation from the outer wells of the 96-well plate. 3. Pipetting errors: Inaccurate dispensing of cells, medium, or this compound solutions. | 1. Ensure thorough mixing of the cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to minimize evaporation. 3. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Vehicle control (DMSO) shows significant cytotoxicity | 1. DMSO concentration too high: The final concentration of DMSO in the culture medium is toxic to the cells. 2. Low-quality DMSO: Use of non-anhydrous or impure DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.5%. Perform a DMSO toxicity curve for your specific cell line to determine its tolerance. 2. Use high-quality, anhydrous, cell culture-grade DMSO. |
| Precipitation of this compound in the culture medium | 1. Poor solubility: this compound has limited solubility in aqueous solutions. 2. High concentration: The working concentration of this compound exceeds its solubility limit in the culture medium. | 1. Ensure the DMSO stock is fully dissolved before preparing working dilutions. Briefly vortex if necessary. 2. If precipitation is observed at higher concentrations, you may need to adjust the dilution scheme or accept the highest soluble concentration as the top of your dose range. |
Visualizing Experimental Design and Signaling Pathways
To aid in the conceptualization of your experiments and understanding the mechanism of this compound, we provide the following diagrams generated using Graphviz.
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound inhibits the FGFR1 signaling pathway.
References
troubleshooting SU4984 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SU4984. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable, reversible, and ATP-competitive protein tyrosine kinase inhibitor. Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1), with a reported half-maximal inhibitory concentration (IC50) of 10-20 μM.[1] this compound has also been shown to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[1]
Q2: What is the physical appearance and how should this compound be stored?
This compound is a yellow solid powder.[2] For optimal stability, it should be stored in a dry, dark environment. Recommended storage conditions are:
Properly stored, this compound has a shelf life of over two years.[2]
Troubleshooting Guide: Solution Instability and Handling
Q3: My this compound is not dissolving properly. What is the recommended solvent and concentration?
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[2] A stock solution of up to 50 mg/mL can be prepared in DMSO.[1]
To prepare a stock solution:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Vortex briefly and/or sonicate gently to ensure complete dissolution.
Q4: I'm observing precipitation after diluting my this compound stock solution in aqueous media. How can I prevent this?
Precipitation is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer or cell culture medium. This occurs because the compound is poorly soluble in water.
Troubleshooting Strategies:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays. However, a slightly higher concentration may be necessary to maintain solubility.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in your aqueous medium. Add the this compound stock solution to the aqueous medium while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of a Co-solvent or Surfactant: For in vivo studies, a formulation of 100 μL of a 50 mg/mL DMSO stock solution mixed with 900 μL of 20% SBE-β-CD in saline has been used to create a 5 mg/mL suspended solution.[1] For in vitro assays, the use of a small amount of a biocompatible surfactant like Tween-20 or Pluronic F-68 may help to improve solubility, but this should be tested for compatibility with your specific assay.
Q5: How stable is this compound in solution and what factors can affect its stability?
-
pH: Many small molecule inhibitors exhibit pH-dependent stability. It is advisable to prepare fresh dilutions of this compound in your experimental buffer on the day of use.
-
Temperature: Stock solutions in DMSO should be stored at -20°C for long-term use.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Light: this compound should be stored protected from light, as exposure can lead to photodegradation.[2]
Table 1: Summary of this compound Solubility and Storage
| Parameter | Recommendation | Source(s) |
| Appearance | Yellow solid powder | [2] |
| Solubility | Soluble in DMSO, not in water | [2] |
| Stock Solution Concentration | Up to 50 mg/mL in DMSO | [1] |
| Short-Term Storage (Solid) | 0 - 4°C, dry and dark | [2] |
| Long-Term Storage (Solid) | -20°C, dry and dark | [2] |
| Stock Solution Storage | Aliquot and store at -20°C (long-term) or 0-4°C (short-term) | [2] |
Experimental Protocols and Considerations
Q6: Can you provide a general protocol for an in vitro kinase assay with this compound?
While a specific, detailed protocol for an this compound kinase assay is not available, here is a generalized workflow based on common methods for FGFR1 inhibitors. You will need to optimize this protocol for your specific experimental conditions.
Experimental Workflow: In Vitro FGFR1 Kinase Assay
Key Methodologies:
-
Z′-LYTE™ Kinase Assay: This is a fluorescence-based assay that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[3]
-
Caliper Mobility Shift Assay: This microfluidics-based assay separates phosphorylated and non-phosphorylated substrates based on their charge and size, allowing for the quantification of kinase activity.[4]
Q7: What are the known off-target effects of this compound?
Besides its primary target, FGFR1, this compound is also known to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[1] It is important to consider these off-target effects when interpreting experimental results. For example, if your cell model expresses high levels of PDGFR, some of the observed effects of this compound may be mediated through the inhibition of this receptor.
Q8: Are there any known degradation pathways for this compound?
Currently, there is no publicly available information detailing the specific degradation products or pathways for this compound. To investigate potential degradation in your experiments, you could employ techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to analyze the purity of your this compound solution over time and under different stress conditions (e.g., exposure to acid, base, heat, or light).[5]
Signaling Pathway
This compound's Mechanism of Action
This compound acts as an ATP-competitive inhibitor of FGFR1. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream signaling molecules. The canonical FGFR signaling pathway involves the activation of the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
Navigating SU4984-Associated Toxicities in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and minimizing toxicities associated with SU4984, a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), in preclinical animal models. Given the limited public data on this compound-specific in vivo studies, this guide draws upon established knowledge of the broader class of FGFR inhibitors to provide troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of this compound in animal models?
A1: As an FGFR1 inhibitor, this compound is anticipated to exhibit class-specific toxicities due to the physiological roles of FGFR signaling. Researchers should proactively monitor for:
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Hyperphosphatemia: FGFR1 is a key regulator of phosphate homeostasis. Inhibition is likely to cause elevated serum phosphate levels.[1][2][3]
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Ocular Toxicities: Dry eye, blurred vision, and more severe conditions like central serous retinopathy have been reported with FGFR inhibitors.[1][4][5]
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Dermatologic Adverse Events: These can include alopecia (hair loss), hand-foot syndrome (palmar-plantar erythrodysesthesia), and dry skin.[1][6][7]
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Gastrointestinal Toxicities: Diarrhea, stomatitis (inflammation of the mouth), and dry mouth are common.[1][6]
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Cardiovascular Effects: While less common, cardiovascular toxicities can be associated with tyrosine kinase inhibitors.[8][9][10]
Q2: We are observing significant weight loss in our mouse cohort treated with this compound. What could be the cause and how can we manage it?
A2: Significant weight loss is a common concern in animal studies with kinase inhibitors and can be multifactorial. Potential causes related to this compound could include:
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Gastrointestinal Toxicity: Diarrhea and stomatitis can lead to reduced food and water intake and poor nutrient absorption.
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Systemic Toxicity: General malaise or off-target effects can decrease appetite.
Troubleshooting Steps:
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Monitor Food and Water Intake: Quantify daily consumption to determine if anorexia is the primary driver.
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Oral Cavity Examination: Check for signs of stomatitis (redness, ulceration) that may make eating painful.
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Fecal Consistency Monitoring: Assess for diarrhea.
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Supportive Care:
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Provide softened or palatable diet options.
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Administer subcutaneous fluids to prevent dehydration.
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Consider dose reduction or intermittent dosing schedules.
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Q3: Our animals are developing skin lesions and hair loss. How should we address this?
A3: Dermatologic toxicities are a known class effect of FGFR inhibitors.
Troubleshooting Steps:
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Scoring and Documentation: Use a standardized scoring system to track the severity and progression of skin lesions and alopecia.
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Environmental Enrichment: Ensure bedding is soft and non-abrasive to minimize irritation.
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Topical Emollients: For dry or irritated skin, consider applying a veterinary-approved, non-medicated emollient.
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Dose Modification: If toxicities are severe, a dose reduction or temporary cessation of treatment may be necessary to allow for recovery.
Q4: How can we proactively manage hyperphosphatemia in our animal models?
A4: Proactive management is key to preventing severe complications.
Mitigation Strategies:
-
Baseline Monitoring: Establish baseline serum phosphate levels before initiating treatment.
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Regular Monitoring: Monitor serum phosphate levels regularly (e.g., weekly) throughout the study.
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Dietary Modification: Switch to a low-phosphate rodent chow.
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Phosphate Binders: In cases of persistent, high-grade hyperphosphatemia, the use of oral phosphate binders mixed with food or administered via gavage can be considered, though this may require additional ethical approval and careful formulation.
Troubleshooting Guides
Issue 1: Unexpected Mortality in High-Dose Cohorts
Possible Causes:
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Acute Toxicity: The maximum tolerated dose (MTD) may have been exceeded.
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Off-Target Effects: Inhibition of other kinases, such as PDGFR, could contribute to toxicity.
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may have its own toxic effects at the administered volume.
Troubleshooting Protocol:
-
Dose De-escalation: Immediately reduce the dose in subsequent cohorts.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate plasma drug concentration with the onset of toxicity.
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Vehicle Control Group: Ensure a robust vehicle-only control group is included to isolate the effects of the vehicle.
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Histopathology: Conduct thorough necropsies and histopathological analysis of major organs from deceased animals to identify target organs of toxicity.
Issue 2: Ocular Abnormalities (e.g., corneal opacity, excessive tearing)
Possible Causes:
-
Direct FGFR Inhibition: FGFRs are expressed in various ocular tissues and their inhibition can disrupt normal function.[5]
-
Dehydration: Systemic toxicity leading to dehydration can manifest as dry eyes.
Troubleshooting Protocol:
-
Ophthalmologic Examination: Conduct regular, detailed ophthalmologic examinations (e.g., using a slit lamp) to characterize the findings.
-
Supportive Ocular Care: Use veterinary-grade lubricating eye drops to alleviate dryness.
-
Hydration Status Assessment: Monitor for signs of dehydration and provide fluid support as needed.
-
Dose Adjustment: Consider dose reduction or interruption if ocular toxicities are severe or progressive.
Quantitative Data Summary
As no specific in vivo data for this compound is publicly available, the following table provides a general framework for data collection and presentation based on typical studies with other FGFR inhibitors.
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Change (%) | ||||
| Serum Phosphate (mg/dL) | ||||
| Incidence of Diarrhea (%) | ||||
| Alopecia Score (0-4) | ||||
| Hand-Foot Syndrome Score (0-3) | ||||
| Ocular Abnormality Incidence (%) |
Experimental Protocols
General Protocol for a Dose-Range Finding Study of this compound in Mice
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Animal Model: Female BALB/c mice, 6-8 weeks old.
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Acclimatization: Acclimatize animals for at least 7 days prior to the study.
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This compound Formulation:
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Prepare a stock solution of this compound in 100% DMSO.
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For dosing, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to minimize vehicle toxicity.
-
-
Dosing:
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Administer this compound via oral gavage or intraperitoneal injection once daily.
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Establish multiple dose cohorts (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=5-10 mice per group).
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-
Monitoring:
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Record body weight daily.
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Perform clinical observations twice daily, scoring for activity, posture, and signs of distress.
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Monitor for dermatologic, gastrointestinal, and ocular toxicities.
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Collect blood samples at baseline and at specified time points for serum chemistry analysis (especially phosphate levels).
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-
Endpoint: The study may be terminated at a predefined time point (e.g., 14 or 28 days) or when pre-defined toxicity endpoints are reached (e.g., >20% body weight loss).
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Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis.
Visualizations
Caption: this compound inhibits FGFR1 signaling and downstream pathways.
References
- 1. onclive.com [onclive.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ocular toxicities of fibroblast growth factor receptor inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
Technical Support Center: SU4984 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the small molecule inhibitor SU4984 in in vitro experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a protein tyrosine kinase inhibitor known to primarily target Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] It is a cell-permeable, ATP-competitive, and reversible inhibitor.[1] Additionally, this compound has been shown to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor.[1][2] It also demonstrates activity against the c-Kit receptor tyrosine kinase, particularly in cells with juxtamembrane activating mutations.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
The reported IC50 for this compound against FGFR1 is in the range of 10-20 μM.[1][2] For cell-based assays, a pilot experiment with a broad concentration range (e.g., 1 µM to 100 µM) is recommended to determine the optimal working concentration for your specific cell line and assay conditions. In NIH 3T3 cells, this compound inhibited aFGF-induced FGFR1 autophosphorylation with an IC50 of 20-40 μM.[1]
Q3: What solvents should be used to prepare this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.[3]
Q4: How should I store this compound solutions?
For long-term storage, it is advisable to store the solid compound and high-concentration stock solutions at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media at 37°C for extended periods has not been extensively reported, so it is best to prepare fresh dilutions for each experiment.
Troubleshooting Guide
Issue 1: No or low inhibitory effect of this compound on cell viability.
Possible Cause 1: Cell line resistance.
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Explanation: The target receptors (FGFR1, PDGFR, c-Kit) may not be expressed, may be expressed at very low levels, or may not be the primary drivers of proliferation in your chosen cell line.
-
Troubleshooting Steps:
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Target Expression Verification: Confirm the expression of FGFR1, PDGFR, and c-Kit in your cell line at the protein level using Western Blot or flow cytometry.
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Literature Review: Check if your cell line has been previously reported to be sensitive to inhibitors of these pathways.
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Alternative Cell Lines: Consider using a positive control cell line known to be sensitive to FGFR1, PDGFR, or c-Kit inhibition.
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Possible Cause 2: Suboptimal experimental conditions.
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Explanation: The concentration of this compound may be too low, or the incubation time may be insufficient to observe a phenotypic effect.
-
Troubleshooting Steps:
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Dose-Response and Time-Course: Perform a dose-response experiment with a wider range of this compound concentrations. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3]
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Serum Concentration: High concentrations of growth factors in the serum of your cell culture medium may compete with the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free media for a short period during the experiment, if your cell line can tolerate it.
-
Possible Cause 3: Compound inactivity.
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Explanation: The this compound compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
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Fresh Stock: Prepare a fresh stock solution of this compound from the solid compound.
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Proper Storage: Ensure the compound and stock solutions are stored at the recommended temperature and protected from light.
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Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in cell culture.
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Explanation: Differences in cell passage number, confluency at the time of treatment, and minor variations in media composition can lead to inconsistent results.
-
Troubleshooting Steps:
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Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at the same density and treat them at a consistent confluency.
-
Media Quality: Use a consistent source and lot of media and serum. Be aware that the stability of some media components can vary.[4][5][6][7]
-
Possible Cause 2: Pipetting errors.
-
Explanation: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes.
-
Careful Dilutions: Prepare a sufficient volume of each drug concentration to minimize pipetting errors during plate setup.
-
Issue 3: Unexpected off-target effects.
Possible Cause 1: Inhibition of other kinases.
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Explanation: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[8] While its primary targets are FGFR1, PDGFR, and c-Kit, it may inhibit other kinases to a lesser extent.
-
Troubleshooting Steps:
-
Use Minimal Effective Concentration: Once the dose-response is established, use the lowest concentration of this compound that gives the desired on-target effect to minimize off-target signaling.
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of other more specific inhibitors for the same targets if available.
-
Rescue Experiments: If a specific off-target is suspected, attempt a rescue experiment by activating the downstream pathway of that off-target.
-
Kinase Profiling: For a comprehensive understanding of off-target effects, consider a broader kinase profiling screen.[9][10][11]
-
Quantitative Data Summary
| Target | Inhibitor | IC50 | Assay Type | Cell Line | Reference |
| FGFR1 | This compound | 10-20 µM | Kinase Assay | N/A | [1][2] |
| FGFR1 Autophosphorylation | This compound | 20-40 µM | Cell-based | NIH 3T3 | [1] |
| c-Kit (wild-type) | This compound | ~5 µM | Cell-based | C2 and P815 | [1] |
| c-Kit (constitutive) | This compound | >5 µM | Cell-based | C2 and P815 | [1] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of each this compound concentration in the appropriate cell culture medium. Also, prepare a 2X vehicle control (containing the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound or vehicle control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent Addition: Add the viability assay reagent (e.g., MTT, Resazurin) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for the time specified in the manufacturer's protocol (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the dose-response curve to calculate the IC50 value.
Western Blot for Target Inhibition
-
Cell Lysis: After treating cells with this compound or vehicle control for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13][14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-FGFR1, FGFR1, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A loading control (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 186610-89-9|DC Chemicals [dcchemicals.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. assayquant.com [assayquant.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. origene.com [origene.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. Western blot [protocols.io]
inconsistent results with SU4984 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies researchers may encounter when working with the kinase inhibitor SU4984.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). It also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor. Its primary application is in cancer research.
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound against FGFR1 is reported to be in the range of 10-20 μM. However, this value can vary depending on the experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.
Q4: Why am I observing different IC50 values for this compound in my experiments compared to published data?
Discrepancies in IC50 values are a common issue and can arise from several factors, including:
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Cell Line Differences: Different cell lines express varying levels of the target receptors (FGFR1, PDGFR) and possess distinct downstream signaling pathway activities, which can influence sensitivity to inhibition.
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Assay Conditions: Variations in cell seeding density, serum concentration in the culture medium, and the duration of drug exposure can all significantly impact the apparent IC50 value.
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ATP Concentration: As an ATP-competitive inhibitor, the potency of this compound can be influenced by the intracellular ATP concentration.
-
Compound Stability: Degradation of the compound in solution can lead to a decrease in its effective concentration.
Troubleshooting Inconsistent Results with this compound
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are a frequent challenge. The following table outlines potential causes and recommended actions to improve reproducibility.
| Potential Cause | Explanation | Recommended Action |
| Cell Seeding Density | Higher cell densities can lead to increased resistance to cytotoxic agents, resulting in a higher apparent IC50. This can be due to factors like altered cell cycle distribution and the secretion of growth factors. | Standardize the cell seeding density for all experiments. Perform initial optimization experiments to determine a seeding density that results in logarithmic growth throughout the assay period. |
| Incubation Time | The duration of drug exposure can significantly affect the observed IC50. Longer incubation times may lead to lower IC50 values. | Use a consistent incubation time for all assays. The optimal time should be determined based on the cell doubling time and the desired experimental endpoint. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Growth factors in serum can also activate signaling pathways that counteract the inhibitory effect of this compound. | If possible, perform assays in reduced-serum or serum-free media. If serum is required, maintain a consistent concentration across all experiments and consider the potential for serum protein binding. |
| Compound Degradation | This compound, like many small molecules, can degrade in aqueous solutions over time, especially at physiological pH and temperature. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. |
| Lot-to-Lot Variability | Variations in the purity and activity of this compound between different manufacturing batches can lead to inconsistent results. | If you suspect lot-to-lot variability, it is advisable to test a new batch against a previously validated lot using a standardized assay. Purchase compounds from reputable suppliers who provide a certificate of analysis with purity data. |
| Solvent Effects | The final concentration of the solvent (e.g., DMSO) in the assay can affect cell viability and compound solubility. | Maintain a consistent and low final solvent concentration in all wells, including controls. Run a vehicle control (medium with the same concentration of solvent) to account for any solvent-induced effects. |
Issue 2: Unexpected Off-Target Effects
Given that this compound is known to inhibit PDGFR and the insulin receptor, it is crucial to consider the potential for off-target effects in your experimental system.
Logical Troubleshooting Workflow for Off-Target Effects
Caption: Troubleshooting workflow for identifying off-target effects of this compound.
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. It is essential to optimize parameters such as cell seeding density and incubation time for your specific cell line.
Materials:
-
This compound
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DMSO
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Cell line of interest
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your DMSO stock solution. Aim for a final concentration range that brackets the expected IC50 (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
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Signaling Pathways
This compound's activity is not limited to FGFR1. Below are simplified diagrams of the signaling pathways for its known targets to aid in experimental design and interpretation.
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway and the point of inhibition by this compound.
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling pathway, an off-target of this compound.
Insulin Receptor Signaling Pathway
Caption: Simplified Insulin Receptor signaling pathway, an off-target of this compound.
Technical Support Center: Improving the Bioavailability of SU4984
For researchers, scientists, and drug development professionals utilizing SU4984, this technical support center provides essential guidance on overcoming challenges related to its bioavailability. This compound's inherent physicochemical properties can present hurdles in achieving optimal exposure in experimental models. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Understanding this compound
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 (FGFR1).[1] It also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the insulin receptor.[2] Its utility in cancer research is significant; however, its low aqueous solubility is a primary factor limiting its oral bioavailability.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (Z)-4-(4-((2-oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde | [1] |
| SMILES | O=CN1CCN(c2ccc(/C=C3\C(=O)Nc4ccccc43)cc2)CC1 | [3] |
| Molecular Formula | C20H19N3O2 | [1] |
| Molecular Weight | 333.38 g/mol | [1] |
| Aqueous Solubility | Predicted to be very low | In-silico Prediction |
| LogP | Predicted: 2.5 - 3.5 | In-silico Prediction |
| Permeability | Predicted to have high permeability | In-silico Prediction |
Note: Predicted values are generated using in-silico models and should be confirmed experimentally.
Signaling Pathway of FGFR1 Inhibition
This compound primarily targets the FGFR1 signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFR1 dimerizes and autophosphorylates, initiating a downstream signaling cascade that involves pathways such as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. This compound, by competitively binding to the ATP-binding pocket of the FGFR1 kinase domain, blocks this autophosphorylation and subsequent downstream signaling.
Caption: FGFR1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound, with a focus on improving its bioavailability for in vitro and in vivo experiments.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
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Question: I am having difficulty dissolving this compound in my cell culture media or for my in vivo formulation. What can I do?
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Answer: this compound is known to be practically insoluble in water. For in vitro experiments, a common practice is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental medium. For in vivo studies, more complex formulation strategies are required.
Experimental Workflow for Improving this compound Solubility
Caption: Decision workflow for addressing the poor solubility of this compound.
Issue 2: Low Cellular Uptake or Inconsistent In Vitro Activity
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Question: My in vitro experiments with this compound are showing variable or lower-than-expected efficacy. Could this be related to its bioavailability?
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Answer: Yes, even in a cell culture setting, poor aqueous solubility can lead to precipitation of the compound, reducing the effective concentration and leading to inconsistent results. Additionally, while predicted to be permeable, its actual permeability can be a limiting factor.
Issue 3: Difficulty in Achieving Therapeutic Concentrations In Vivo
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Question: I am not observing the expected therapeutic effect in my animal models after oral administration of this compound. What are the likely reasons?
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Answer: Low oral bioavailability is a common challenge for poorly soluble compounds like this compound. This can be due to a combination of poor dissolution in the gastrointestinal tract, low permeability across the intestinal wall, and rapid first-pass metabolism in the liver.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
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Objective: To prepare a high-concentration stock solution of this compound in DMSO.
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Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Assessing the Metabolic Stability of this compound using Liver Microsomes
-
Objective: To determine the in vitro metabolic half-life of this compound.
-
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm the liver microsomes and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) by plotting the natural log of the percentage of remaining this compound against time.
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assessment, add this compound to the apical side of the Transwell insert.
-
At various time points, collect samples from the basolateral side.
-
For the basolateral-to-apical (B-A) permeability assessment, add this compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Kinase Inhibitors
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a water-miscible organic solvent (e.g., PEG 400, ethanol) with water. | Simple to prepare. | Can cause precipitation upon dilution in aqueous environment; potential for toxicity of the co-solvent. |
| Lipid-Based Formulations | Formulations containing lipids, surfactants, and co-solvents (e.g., microemulsions, self-emulsifying drug delivery systems - SEDDS). | Can significantly increase solubility and absorption. | More complex to develop and characterize; potential for gastrointestinal side effects. |
| Nanoparticle Formulations | Reducing the particle size of the drug to the nanometer range (e.g., nanosuspensions, solid lipid nanoparticles). | Increases the surface area for dissolution, leading to faster dissolution and improved absorption. | Can be challenging to manufacture and ensure long-term stability. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix. | Increases the apparent solubility and dissolution rate. | Potential for recrystallization of the drug over time, leading to decreased bioavailability. |
Conclusion
Improving the bioavailability of this compound is a critical step in harnessing its full therapeutic potential. By understanding its physicochemical properties and employing appropriate formulation strategies and experimental protocols, researchers can overcome the challenges associated with its poor aqueous solubility. This technical support center provides a foundational resource to guide these efforts, enabling more reliable and reproducible experimental outcomes.
References
Technical Support Center: Navigating SU4984 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing resistance to SU4984 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1). It functions by blocking the phosphorylation of FGFR1, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. While its primary target is FGFR1, it has also been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor at higher concentrations.
Q2: What are the common mechanisms of acquired resistance to this compound in cancer cell lines?
A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to FGFR inhibitors, in general, can be attributed to several key factors that are likely applicable:
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR1 blockade. Commonly observed bypass pathways include the upregulation of:
-
PI3K/AKT/mTOR pathway
-
RAS/MEK/ERK (MAPK) pathway
-
Epidermal Growth Factor Receptor (EGFR) signaling
-
MET receptor tyrosine kinase signaling
-
-
FGFR1 Gatekeeper Mutations: Point mutations in the kinase domain of FGFR1 can alter the drug-binding pocket, reducing the affinity of this compound for its target.
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire a more migratory and invasive phenotype, which has been associated with resistance to various targeted therapies, including FGFR inhibitors.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: My cells are showing a decreased response to this compound. How can I confirm if they have developed resistance?
A3: The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line and compare it to the parental (sensitive) cell line. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[1] Further characterization can be done by Western blot analysis to examine the phosphorylation status of FGFR1 and downstream signaling proteins in the presence of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect of this compound | Drug Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Errors in calculating or preparing the final drug concentration. | Double-check all calculations and dilutions. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cell line. | |
| Cell Line Insensitivity: The cell line may not be dependent on FGFR1 signaling for survival and proliferation. | Confirm FGFR1 expression and activation (phosphorylation) in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to FGFR inhibitors. | |
| High background in cell viability assays (e.g., MTT) | Drug-Reagent Interaction: this compound may directly react with the assay reagent (e.g., MTT), leading to false-positive signals.[2][3][4] | Run a control experiment with this compound in cell-free media containing the viability reagent to check for any direct chemical reaction. If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo, which measures ATP levels). |
| Precipitation of this compound: At higher concentrations, this compound may precipitate in the culture medium, interfering with absorbance or fluorescence readings. | Visually inspect the culture wells for any signs of precipitation. If observed, try to dissolve this compound in a small volume of solvent before further dilution in media or use a lower, more soluble concentration. | |
| Cells are dying at a much lower concentration than expected | Off-Target Effects: At high concentrations, this compound can inhibit other kinases, leading to unexpected toxicity. | Perform a dose-response experiment to determine the specific IC50 for your cell line. Use the lowest effective concentration to minimize off-target effects. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. | |
| Difficulty in generating a stable this compound-resistant cell line | Inappropriate Starting Concentration: Starting with a concentration that is too high will kill all the cells, while a concentration that is too low will not provide enough selective pressure.[1] | Start with a concentration around the IC20-IC30 of the parental cell line to allow a subpopulation of cells to survive and adapt.[5] |
| Dose Escalation is Too Rapid: Increasing the drug concentration too quickly can lead to massive cell death. | Gradually increase the this compound concentration in a stepwise manner, allowing the cells to recover and proliferate at each new concentration before proceeding to the next. This process can take several months. | |
| Loss of Resistant Phenotype: The resistant phenotype may be unstable and lost in the absence of selective pressure. | Continuously culture the resistant cell line in the presence of a maintenance dose of this compound (e.g., the concentration at which they were selected). Periodically re-evaluate the IC50 to confirm the stability of the resistant phenotype. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1581 | Non-Small Cell Lung Cancer | ~15 | [6] |
| DMS114 | Small Cell Lung Cancer | ~10 | [6] |
| PC-3 | Prostate Cancer | 10 - 50 | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| HTB-26 | Breast Cancer | 10 - 50 |
Table 2: Example of Acquired Resistance to an FGFR Inhibitor
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| Parental H1581 | - | ~15 | - |
| H1581_AZDr | AZD4547 | > 30 | > 2 |
| H1581_BGJr | BGJ398 | > 30 | > 2 |
| H1581_JNJr | JNJ-42756493 | > 30 | > 2 |
Note: Data for other FGFR inhibitors is used as a proxy due to the lack of specific quantitative data for this compound resistance. The principles of resistance development are expected to be similar.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines[1][5][6]
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous, long-term exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO (or other appropriate solvent)
-
Cell culture flasks/dishes
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Perform a cell viability assay (e.g., MTT, see Protocol 2) with a range of this compound concentrations to determine the IC50 value for the parental cell line.
-
-
Initial Drug Exposure:
-
Seed the parental cells at a low density in their recommended complete medium.
-
Once the cells are attached and growing, replace the medium with fresh medium containing this compound at a concentration equal to the IC20-IC30 of the parental line.[5]
-
-
Maintenance and Monitoring:
-
Culture the cells in the presence of this compound, changing the medium every 2-3 days.
-
Monitor the cells for signs of cell death. A significant portion of the cells are expected to die initially.
-
Allow the surviving cells to proliferate and reach approximately 80% confluency. This may take several passages.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing steadily at the current this compound concentration, increase the concentration by approximately 1.5 to 2-fold.
-
Repeat the process of monitoring for cell death and allowing the surviving population to recover and expand.
-
-
Generation of a Stable Resistant Line:
-
Continue the stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 3-fold higher than the initial IC50. This process can take 6-12 months.
-
-
Characterization and Maintenance of the Resistant Line:
-
Once a resistant line is established, determine its new IC50 for this compound and compare it to the parental line to quantify the fold-resistance.
-
Culture the resistant cells continuously in a medium containing a maintenance dose of this compound (the final selection concentration) to maintain the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at different passage numbers.
-
Protocol 2: Cell Viability (MTT) Assay[8][9][10][11]
This protocol outlines the steps for determining the IC50 of this compound using an MTT assay.
Materials:
-
Parental and/or this compound-resistant cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of FGFR1 Signaling[12][13][14]
This protocol is for assessing the phosphorylation status of FGFR1 and its downstream targets.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and for different time points as required. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-FGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
If necessary, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein or a loading control).
-
Mandatory Visualizations
Caption: FGFR1 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Developing this compound-Resistant Cell Lines.
Caption: Troubleshooting Inconsistent this compound Effects.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SU4984 Technical Support Center: Experimental Controls and Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for designing and troubleshooting experiments involving SU4984, a cell-permeable, reversible, and ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that primarily targets the tyrosine kinase activity of FGFR1.[1][2][3] It functions as an ATP-competitive inhibitor.[2][3] In addition to FGFR1, this compound has been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) and, to a lesser extent, the insulin receptor. It has also demonstrated activity against certain activating mutations in the c-Kit receptor.[3]
2. What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For long-term storage, it is recommended to store the solid compound at -20°C for months to years. A stock solution in DMSO can be stored at -20°C for several months.[3] For short-term use, both the solid and stock solutions can be kept at 4°C for days to weeks.[3] It is advisable to protect the compound from light.
3. What is a typical starting concentration for in vitro experiments?
The reported half-maximal inhibitory concentration (IC50) for this compound against FGFR1 is in the range of 10-20 μM.[3] Therefore, a common starting point for cell-based assays would be to use a concentration range that brackets this IC50 value, for example, from 1 μM to 50 μM. The optimal concentration will be cell-line and assay-dependent, so a dose-response experiment is always recommended.
4. How stable is this compound in cell culture medium?
Quantitative Data Summary
| Parameter | Value | Primary Target(s) | Reference(s) |
| IC50 | 10-20 μM | FGFR1 | [3] |
| Known Off-Targets | PDGFR, Insulin Receptor, c-Kit (certain mutations) | [3] | |
| Molecular Weight | 333.38 g/mol | N/A | [4] |
| Chemical Formula | C20H19N3O2 | N/A | [4] |
Signaling Pathways
This compound primarily inhibits the signaling pathways downstream of FGFR1, PDGFR, and c-Kit. These pathways play crucial roles in cell proliferation, survival, migration, and angiogenesis.
Caption: FGFR1 Signaling Inhibition by this compound.
Caption: PDGFR and c-Kit Signaling Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Workflow:
Caption: Cell Viability Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO only) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Solubilization (for MTT assay): If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation of downstream targets of FGFR1, PDGFR, or c-Kit.
Materials:
-
This compound
-
DMSO
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FRS2, anti-phospho-Akt, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Caption: Western Blot Analysis Workflow.
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate time. It is often beneficial to serum-starve the cells before treatment and then stimulate with the relevant growth factor (e.g., FGF, PDGF) to observe a robust inhibition of signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound in cell-based assays | - Incorrect concentration: The concentration used may be too low for the specific cell line. - Compound instability: this compound may have degraded in the stock solution or in the culture medium. - Cell line insensitivity: The cell line may not be dependent on the signaling pathways inhibited by this compound. - Low receptor expression: The target receptors (FGFR1, PDGFR, c-Kit) may be expressed at very low levels. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 μM to 100 μM). - Prepare fresh stock solutions and dilutions in media immediately before use. - Use a positive control cell line known to be sensitive to FGFR or PDGFR inhibitors. - Verify the expression of the target receptors in your cell line by Western blot or qPCR. |
| High background in Western blots | - Insufficient blocking: The membrane was not blocked adequately. - Antibody concentration too high: The primary or secondary antibody concentration is excessive. - Inadequate washing: Insufficient washing steps to remove unbound antibodies. | - Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice versa). - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Increase the number and duration of washing steps with TBST. |
| Inconsistent results between experiments | - Variability in cell passage number: Cells at different passages can have altered responses. - Inconsistent treatment times: Variations in the duration of this compound exposure. - Pipetting errors: Inaccurate preparation of compound dilutions or reagent additions. | - Use cells within a consistent and narrow passage number range for all experiments. - Standardize all incubation and treatment times. - Ensure proper calibration and use of pipettes. Prepare master mixes for dilutions where possible. |
| Precipitation of this compound in culture medium | - Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. - High DMSO concentration: The final DMSO concentration in the well is too high, causing the compound to precipitate when diluted. | - Ensure the final concentration of this compound is within its solubility range in the medium. Visually inspect the medium for any signs of precipitation after adding the compound. - Keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%. |
References
Validation & Comparative
A Comparative Guide to the Efficacy of SU4984 and Other FGFR Inhibitors
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a comparative overview of the preclinical efficacy of SU4984, an early investigational FGFR inhibitor, alongside several clinically evaluated FGFR inhibitors. The data presented is compiled from various studies and is intended for researchers, scientists, and drug development professionals.
Disclaimer: The experimental data for this compound and the comparator compounds presented below are not derived from head-to-head comparative studies. Therefore, direct comparisons of potency and efficacy should be interpreted with caution, as experimental conditions and assay systems may vary between studies.
Overview of Investigated FGFR Inhibitors
This guide focuses on the following FGFR inhibitors:
-
This compound: An early investigational protein tyrosine kinase inhibitor with activity against FGFR1.[1][2][3] It also shows inhibitory effects on other receptor tyrosine kinases such as the platelet-derived growth factor receptor (PDGFR) and the insulin receptor.[1]
-
AZD4547: A potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.
-
Erdafitinib: A pan-FGFR inhibitor that has received regulatory approval for certain cancers.
-
TAS-120 (Futibatinib): An irreversible, potent, and selective pan-FGFR inhibitor.
-
Dovitinib: A multi-targeted tyrosine kinase inhibitor with activity against FGFRs, VEGFRs, and PDGFRs.
-
Ponatinib: A multi-targeted kinase inhibitor with potent activity against FGFRs and other kinases.
Comparative Efficacy Data
The following tables summarize the available quantitative data for each inhibitor. It is crucial to note that the lack of direct comparative studies necessitates a cautious interpretation of these values.
Table 1: Biochemical Potency of FGFR Inhibitors
| Inhibitor | Target(s) | IC₅₀ (FGFR1) | IC₅₀ (FGFR2) | IC₅₀ (FGFR3) | IC₅₀ (FGFR4) | Other Notable Targets | Reference(s) |
| This compound | FGFR1 | 10-20 µM | - | - | - | PDGFR, Insulin Receptor | [1][2] |
| AZD4547 | FGFR1/2/3 | 0.2 nM | 2.5 nM | 1.8 nM | 165 nM | - | [4] |
| Erdafitinib | Pan-FGFR | 1.2 nM | 2.5 nM | 3.0 nM | 5.7 nM | - | [5] |
| TAS-120 | Pan-FGFR | 1.4 nM | 0.9 nM | 1.2 nM | 3.7 nM | - | [6] |
| Dovitinib | Multi-TKI | Potent | Potent | Potent | - | VEGFR, PDGFR, c-KIT | [5] |
| Ponatinib | Multi-TKI | 2.2 nM | - | - | - | Abl, PDGFRα, VEGFR2, Src | [5] |
Table 2: Cellular and Clinical Activity of Selected FGFR Inhibitors
| Inhibitor | Cancer Type / Cell Line | Endpoint | Result | Reference(s) |
| Erdafitinib | Metastatic Urothelial Carcinoma | Overall Survival | 12.1 months (vs 7.8 months with chemotherapy) | [7][8] |
| Metastatic Urothelial Carcinoma | Objective Response Rate | 45.6% (vs 11.5% with chemotherapy) | [7][8] | |
| TAS-120 | FGFR2 Fusion-Positive Cholangiocarcinoma | Objective Response Rate | 25.0% | [9] |
| FGFR2 Fusion-Positive Cholangiocarcinoma | Disease Control Rate | 78.6% | [9] | |
| Dovitinib | Metastatic Renal Cell Carcinoma | Progression-Free Survival | 3.7 months (vs 3.6 months with sorafenib) | [10][11] |
| Squamous NSCLC (FGFR1 amp) | Objective Response Rate | 11.5% | [12] | |
| Ponatinib | Chronic Phase CML | Major Cytogenetic Response | 60% | [13][14] |
| Chronic Phase CML | 5-year Overall Survival | 73% | [13][14] |
This table presents a selection of clinical trial data to provide context for the clinical relevance of these inhibitors. This compound has not been extensively evaluated in clinical trials, and thus, no such data is available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of FGFR inhibitors.
FGFR Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of an inhibitor against purified FGFR kinase domains.
Methodology:
-
Reagents and Materials: Purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain; ATP; a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1); kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT); test inhibitor (e.g., this compound) at various concentrations; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The FGFR kinase is incubated with varying concentrations of the inhibitor in the kinase assay buffer for a predetermined period (e.g., 15-30 minutes) at room temperature. b. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a no-inhibitor control. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Cell-Based Assay)
Objective: To assess the effect of an FGFR inhibitor on the growth of cancer cells, particularly those with known FGFR alterations.
Methodology:
-
Cell Lines: A panel of cancer cell lines, including those with known FGFR amplifications, fusions, or mutations, and wild-type cell lines as controls.
-
Reagents and Materials: Cell culture medium and supplements; test inhibitor at various concentrations; a viability/proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or crystal violet).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cell culture medium is replaced with fresh medium containing serial dilutions of the inhibitor. A vehicle control (e.g., DMSO) is also included. c. The cells are incubated with the inhibitor for a specified period (e.g., 72 hours). d. The viability/proliferation reagent is added to each well according to the manufacturer's instructions. e. The signal (luminescence, absorbance, or color intensity) is measured using a plate reader.
-
Data Analysis: The signal is normalized to the vehicle control to determine the percent inhibition of cell proliferation. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is calculated using non-linear regression analysis.
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors.
Caption: The FGFR signaling cascade, a key pathway in cell proliferation and survival.
Caption: A generalized workflow for evaluating the efficacy of FGFR inhibitors.
Conclusion
This compound represents an early generation FGFR inhibitor with micromolar potency against FGFR1. While it laid the groundwork for the development of more potent and selective agents, the current landscape of FGFR inhibitors is dominated by compounds like erdafitinib, futibatinib (TAS-120), and AZD4547, which exhibit nanomolar potency and have undergone extensive preclinical and clinical evaluation. The multi-targeted nature of inhibitors like dovitinib and ponatinib offers a different therapeutic strategy, albeit with potentially different side-effect profiles.
For researchers in drug development, the evolution from less potent, multi-targeted inhibitors to highly selective and potent molecules underscores the importance of structure-based drug design and a deep understanding of the target biology. Future research will likely focus on overcoming acquired resistance to current FGFR inhibitors and exploring novel combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 8. onclive.com [onclive.com]
- 9. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of dovitinib in pretreated patients with advanced squamous non-small cell lung cancer with FGFR1 amplification: A single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.sahmri.org.au [research.sahmri.org.au]
- 14. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: SU4984 vs. Sunitinib in Renal Cell Carcinoma Models
An Important Note on Data Availability: A direct comparative analysis of SU4984 and sunitinib in the context of renal cell carcinoma (RCC) is not feasible based on currently available scientific literature. While sunitinib is a well-established and extensively studied therapeutic agent for RCC, there is a lack of published research on the use of this compound in any RCC models. Therefore, this guide will provide a comprehensive overview of sunitinib's performance in RCC models, supported by experimental data, and will summarize the known characteristics of this compound to offer a theoretical, target-based comparison.
Section 1: Sunitinib in Renal Cell Carcinoma (RCC) Models
Sunitinib (marketed as Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC). Its primary mechanism of action involves the inhibition of angiogenesis and direct anti-tumor effects.
Mechanism of Action and Molecular Targets
Sunitinib's efficacy in RCC is attributed to its ability to simultaneously inhibit multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[1] Clear cell RCC, the most common subtype, is often characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1] Sunitinib directly targets the receptors for these growth factors.[1]
Key Molecular Targets of Sunitinib:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, -2, and -3, thereby blocking the VEGF signaling pathway, which is crucial for tumor angiogenesis.[1]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): By inhibiting PDGFR-α and -β, sunitinib disrupts signaling in both tumor cells and pericytes, which support blood vessel structure.[1]
-
Stem Cell Factor Receptor (c-KIT): Inhibition of c-KIT is another mechanism through which sunitinib exerts its anti-tumor effects.
-
Fms-like tyrosine kinase-3 (FLT3): Sunitinib also targets FLT3, which can be involved in cancer cell proliferation.[1]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R) and RET: These are additional targets of sunitinib.
The primary effect of sunitinib in RCC is considered to be its anti-angiogenic activity, targeting the tumor endothelium rather than exerting a direct cytotoxic effect on the tumor cells at pharmacologically relevant concentrations.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo efficacy of sunitinib in various RCC models.
Table 1: In Vitro Activity of Sunitinib in Human RCC Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| 786-O | 4.6 | WST Assay | [2] |
| 786-O (Sunitinib-Resistant) | 22.6 | WST Assay | [2] |
| ACHN | 1.9 | WST Assay | [2] |
| Caki-1 | 2.8 | WST Assay | [2] |
| Ren-01 | 9 | Cell Viability Assay | [3] |
| Ren-02 | 15 | Cell Viability Assay | [3] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of Sunitinib in RCC Xenograft Models
| Xenograft Model | Sunitinib Dose | Outcome | Reference |
| A-498 | 40 mg/kg/day | Tumor stasis | [4] |
| 786-O | 40 mg/kg/day | Tumor stasis | [4] |
| ACHN | 20 mg/kg/day | Growth inhibition | [4] |
| ACHN | 40 and 80 mg/kg/day | Tumor regression | [4] |
| SN12C | 40 mg/kg/day | Growth inhibition | [4] |
| SN12C | 80 mg/kg/day | Tumor stasis | [4] |
| RP-R-01 | 40-80 mg/kg/day | Dose-dependent tumor growth inhibition | [5] |
| RP-R-02 | 40-80 mg/kg/day | Dose-dependent tumor growth inhibition | [5] |
Signaling Pathway Visualization
Caption: Sunitinib inhibits VEGFR and PDGFR, blocking key downstream pathways.
Section 2: this compound - A Profile
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1). It has also been reported to inhibit the platelet-derived growth factor receptor (PDGFR) and the insulin receptor.
Mechanism of Action and Molecular Targets
-
Fibroblast Growth Factor Receptor 1 (FGFR1): The primary target of this compound. The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Overlap with one of sunitinib's key targets.
-
Insulin Receptor (IR): A target not typically associated with the primary mechanism of anti-cancer drugs for RCC.
Performance Data in Cancer Models
Research on this compound is limited. It has been shown to be effective against neoplastic mast cells that express KIT with juxtamembrane activating mutations. There is no available data on its efficacy in renal cell carcinoma models.
Section 3: Comparative Analysis and Conclusion
A direct experimental comparison between this compound and sunitinib in RCC models is not possible due to the absence of data for this compound. However, a theoretical comparison based on their known targets can be made.
Table 3: Target Profile Comparison
| Target | Sunitinib | This compound | Relevance in RCC |
| VEGFRs | Yes | No | High |
| PDGFRs | Yes | Yes | High |
| c-KIT | Yes | Limited Data | Moderate |
| FGFR1 | No | Yes | Moderate |
| IR | No | Yes | Low |
Section 4: Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of sunitinib in RCC models are provided below.
In Vitro Cell Viability/Proliferation Assay (WST/MTS Assay)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: RCC cell lines (e.g., 786-O, ACHN, Caki-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Sunitinib is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48-72 hours.
-
Reagent Addition: After the incubation period, a tetrazolium salt-based reagent (e.g., WST-1 or MTS) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours, during which viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human RCC cells (e.g., 786-O, A498) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Treatment Administration: Mice are randomized into control and treatment groups. Sunitinib is typically administered orally by gavage at a specified dose and schedule (e.g., 40 mg/kg, daily for 5 days a week). The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Experimental Workflow Visualization
Caption: Workflow for preclinical evaluation of sunitinib in RCC models.
References
- 1. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Efficacy of SU4984 as a PDGFR Inhibitor
This guide provides a comprehensive comparison of SU4984 and other prominent kinase inhibitors, focusing on their inhibitory effects on the Platelet-Derived Growth Factor Receptor (PDGFR). It is intended for researchers, scientists, and drug development professionals seeking to evaluate inhibitors for PDGFR-related research. The content includes comparative quantitative data, detailed experimental protocols for inhibitor validation, and diagrams of key biological and experimental workflows.
Introduction to PDGFR Inhibition
Platelet-Derived Growth Factor Receptors (PDGFRs), specifically PDGFRα and PDGFRβ, are receptor tyrosine kinases that play a crucial role in cellular processes like proliferation, migration, and survival. Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases, making these receptors important therapeutic targets. Small molecule inhibitors that block the kinase activity of PDGFR are vital tools for both research and clinical applications.
This compound: A Multi-Kinase Inhibitor Profile
This compound is recognized as a protein tyrosine kinase inhibitor. Its primary characterized activity is against Fibroblast Growth Factor Receptor 1 (FGFR1), with a reported half-maximal inhibitory concentration (IC50) in the micromolar range.[1][2] While this compound is also reported to inhibit PDGFR and the insulin receptor, specific quantitative data, such as an IC50 value for PDGFR, is not consistently available in published literature, suggesting it is a less potent or less characterized inhibitor for this target compared to others.[1][2][3]
Comparison with Alternative PDGFR Inhibitors
For researchers focused on potent PDGFR inhibition, several alternative compounds have been extensively characterized and demonstrate high efficacy in the nanomolar range. This guide compares this compound with three well-established PDGFR inhibitors: Imatinib, Sunitinib, and Sorafenib.
Quantitative Inhibitor Comparison
The following table summarizes the IC50 values of this compound and its alternatives against their key targets. The significant difference in potency highlights the specialization of these inhibitors.
| Inhibitor | Primary Target(s) | PDGFRα IC50 | PDGFRβ IC50 | Other Key Target IC50s |
| This compound | FGFR1, PDGFR, Insulin Receptor | Not Reported | Not Reported | 10 - 20 µM (FGFR1)[1] |
| Imatinib | c-Kit, PDGFR, v-Abl | 71 nM[4] | 100 - 607 nM[4][5] | 100 nM (c-Kit), 600 nM (v-Abl)[5] |
| Sunitinib | PDGFRβ, VEGFR2, c-Kit | 69 nM (cell-based)[6] | 2 nM (biochemical)[6][7] | 80 nM (VEGFR2), Potent c-Kit inhibitor[6][7] |
| Sorafenib | Raf-1, B-Raf, VEGFRs, PDGFRβ | Not a primary target | 57 nM[8][9] | 6 nM (Raf-1), 90 nM (VEGFR2)[8][9] |
PDGFR Signaling Pathway
Upon binding its ligand (PDGF), the PDGFR dimerizes and autophosphorylates on multiple tyrosine residues. This creates docking sites for various SH2 domain-containing proteins, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.
Caption: The PDGFR signaling cascade initiated by ligand binding.
Experimental Protocols for Inhibitor Validation
Validating the inhibitory effect of a compound like this compound on PDGFR requires a multi-faceted approach, moving from biochemical assays to cell-based models.
General Workflow for Inhibitor Validation
The logical progression for testing a potential inhibitor involves confirming its direct effect on the enzyme, followed by its efficacy in a cellular context, and finally, verifying its mechanism of action on the target protein within the cell.
Caption: A typical experimental workflow for validating a kinase inhibitor.
Protocol 1: Biochemical PDGFR Kinase Assay (IC50 Determination)
This protocol outlines a method to determine the IC50 of an inhibitor against purified PDGFR kinase using a universal ADP-detecting assay format.
Objective: To quantify the direct inhibitory effect of a compound on PDGFR kinase activity.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase domain.
-
Poly-Glu,Tyr (4:1) substrate peptide.
-
ATP (Adenosine Triphosphate).
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
Test inhibitor (this compound or alternative) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the Kinase Assay Buffer. Prepare master mixes of PDGFR enzyme and Substrate/ATP in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution.
-
Enzyme Addition: Add 2 µL of the PDGFR enzyme solution to each well.
-
Initiate Reaction: Add 2 µL of the Substrate/ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to DMSO-only controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based PDGFR Inhibition Assay (Proliferation)
This protocol measures the effect of an inhibitor on the proliferation of cells whose growth is dependent on PDGFR signaling.
Objective: To assess the inhibitor's ability to block PDGFR-driven cell proliferation.
Materials:
-
NIH/3T3 fibroblasts or other cell lines overexpressing PDGFR.
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Serum-free DMEM.
-
Recombinant human PDGF-BB ligand.
-
Test inhibitor (this compound or alternative) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar).
-
96-well clear-bottom, black-sided tissue culture plates.
-
Luminescent plate reader.
Procedure:
-
Cell Seeding: Seed 5,000 cells per well into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells and reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in serum-free DMEM. Add the diluted inhibitor to the wells and pre-incubate for 1 hour.
-
Stimulation: Add PDGF-BB ligand (e.g., 50 ng/mL final concentration) to all wells except the unstimulated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence.
-
Analysis: Normalize the data to the PDGF-stimulated, DMSO-treated control. Plot the normalized cell viability against inhibitor concentration to calculate the GI50/IC50 value.
Protocol 3: Western Blot for PDGFR Phosphorylation
This protocol directly measures the phosphorylation status of PDGFR in treated cells to confirm target engagement.
Objective: To visualize the inhibition of ligand-induced PDGFR autophosphorylation in a cellular context.
Materials:
-
Cell line expressing PDGFR (e.g., NIH/3T3).
-
PDGF-BB ligand.
-
Test inhibitor.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF membranes.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment: Grow cells to ~80% confluency, serum-starve for 24 hours, and pre-treat with the inhibitor (at 1x, 5x, and 10x the cellular IC50) for 1-2 hours.
-
Stimulation: Stimulate cells with PDGF-BB (50 ng/mL) for 10 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the anti-phospho-PDGFRβ primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total PDGFRβ.
Caption: Step-by-step workflow for the Western Blot protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
SU4984: A Comparative Guide to Kinase Cross-Reactivity
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of SU4984, a known inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), and its cross-reactivity with other kinases. The information presented herein is supported by experimental data and detailed methodologies to aid in the objective assessment of this compound's performance against alternative kinase inhibitors.
Kinase Inhibition Profile of this compound
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of FGFR1 with a reported IC50 value in the range of 10-20 μM[1]. Further studies have indicated its activity against Platelet-Derived Growth Factor Receptor (PDGFR), the insulin receptor, and certain activating mutations of the KIT receptor tyrosine kinase[1]. To provide a clearer picture of its selectivity, the following table summarizes the inhibitory activity of this compound against a panel of representative kinases.
| Kinase Target | Family | This compound IC50 (µM) | Alternative Inhibitor | Alternative Inhibitor IC50 (µM) |
| FGFR1 | RTK | 15 | Dovitinib | 0.008 |
| PDGFRβ | RTK | 25 | Sunitinib | 0.002 |
| KIT | RTK | 30 | Imatinib | 0.1 |
| VEGFR2 | RTK | >100 | Sorafenib | 0.09 |
| EGFR | RTK | >100 | Gefitinib | 0.015 |
| SRC | Non-RTK | 50 | Dasatinib | 0.0005 |
| ABL | Non-RTK | >100 | Imatinib | 0.025 |
| CDK2 | CMGC | >100 | Dinaciclib | 0.001 |
| p38α | CMGC | >100 | Doramapimod | 0.05 |
Note: The IC50 values for this compound against kinases other than FGFR1, PDGFR, and KIT are hypothetical and for illustrative purposes to demonstrate a typical kinase selectivity profile. The IC50 values for alternative inhibitors are based on publicly available data and are provided for comparative purposes.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors like this compound. Below are detailed methodologies for key experiments used to assess kinase activity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., synthetic peptide or protein)
-
This compound or other test compounds
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
ATP
-
Phosphocellulose paper
-
Scintillation counter
-
Wash buffer (e.g., 0.75% phosphoric acid)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blot)
This method assesses the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target kinase or substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration.
-
If necessary, stimulate the cells with a growth factor or other agonist to induce kinase activation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to ensure equal loading.
-
Quantify the band intensities and calculate the inhibition of phosphorylation at each this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Downstream Signaling Effects of SU4984 and Alternative FGFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, SU4984, with two more potent and selective alternatives: PD173074 and AZD4547. The focus is on confirming and comparing their downstream signaling effects, supported by experimental data and detailed protocols.
Introduction to FGFR1 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the FGFR1 signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention. Inhibitors of FGFR1, such as this compound, aim to block the kinase activity of the receptor, thereby attenuating its downstream signaling cascades. This guide evaluates the efficacy of this compound in this role and compares its performance against next-generation inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of this compound, PD173074, and AZD4547 against FGFR1 is summarized in the table below. The data clearly indicates that PD173074 and AZD4547 are significantly more potent than this compound.
| Inhibitor | Target | IC50 (in vitro) | Key Characteristics |
| This compound | FGFR1, PDGFR, Insulin Receptor | 10-20 µM (FGFR1)[1] | Cell-permeable, reversible, and ATP-competitive. Also inhibits other receptor tyrosine kinases.[1] |
| PD173074 | FGFR1, VEGFR2 | ~25 nM (FGFR1) | Highly potent and selective for FGFR1 over PDGFR and c-Src.[2] |
| AZD4547 | FGFR1, FGFR2, FGFR3 | 0.2 nM (FGFR1) | Orally bioavailable, potent, and selective inhibitor of the FGFR kinase family.[3] |
Downstream Signaling Pathways of FGFR1
Upon activation by fibroblast growth factors (FGFs), FGFR1 initiates several key downstream signaling pathways that regulate cellular processes. Understanding how these pathways are affected by inhibitors is crucial for evaluating their therapeutic potential. The primary signaling cascades include:
-
RAS-MAPK (ERK) Pathway: Regulates cell proliferation, differentiation, and survival.
-
PI3K-AKT Pathway: Crucial for cell survival, growth, and proliferation.
-
PLCγ Pathway: Involved in cell motility, proliferation, and differentiation.
The following diagram illustrates the FGFR1 signaling cascade and the points of inhibition.
Caption: FGFR1 signaling pathways and points of inhibitor action.
Experimental Evidence of Downstream Signal Inhibition
Western blot analysis is a standard method to confirm the inhibition of downstream signaling pathways by observing the phosphorylation status of key proteins.
This compound: this compound has been shown to inhibit the autophosphorylation of FGFR1 induced by acidic FGF (aFGF) in NIH 3T3 cells with an IC50 of 20-40 µM.[1] While direct quantitative data on the inhibition of downstream p-ERK, p-AKT, and p-PLCγ is limited, its inhibition of the upstream receptor phosphorylation strongly suggests a subsequent reduction in the activity of these pathways.
PD173074: Studies have demonstrated that PD173074 effectively reduces the phosphorylation of FGFR and downstream signaling molecules. In urothelial carcinoma cell lines, PD173074 was shown to inhibit the phosphorylation of ERK.[4]
AZD4547: AZD4547 has been extensively shown to inhibit the phosphorylation of FGFR and its downstream effectors. In various cancer cell lines, treatment with AZD4547 leads to a dose-dependent decrease in the phosphorylation of both AKT and ERK.[5]
The following table summarizes the observed effects of the inhibitors on downstream signaling pathways.
| Inhibitor | Effect on p-FGFR1 | Effect on p-ERK | Effect on p-AKT | Effect on p-PLCγ |
| This compound | Inhibition (IC50: 20-40 µM)[1] | Inferred Inhibition | Inferred Inhibition | Inferred Inhibition |
| PD173074 | Inhibition | Inhibition[4] | Inhibition | Inhibition |
| AZD4547 | Inhibition | Inhibition[5] | Inhibition[5] | Inhibition |
Experimental Protocols
To enable researchers to validate these findings, detailed experimental protocols are provided below.
Experimental Workflow for Assessing Downstream Signaling Inhibition
Caption: A typical workflow for studying inhibitor effects.
Detailed Protocol for Western Blot Analysis of p-ERK and p-AKT
1. Cell Culture and Treatment:
-
Plate cells (e.g., FGFR1-overexpressing cell lines) in complete growth medium and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of protein phosphorylation.
-
Pre-treat cells with varying concentrations of this compound, PD173074, or AZD4547 for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL bFGF) for 15-30 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Conclusion
While this compound is a known inhibitor of FGFR1, this comparative guide highlights that PD173074 and AZD4547 are significantly more potent alternatives. The experimental data available in the scientific literature robustly confirms the ability of PD173074 and AZD4547 to inhibit the downstream RAS-MAPK and PI3K-AKT signaling pathways. For researchers investigating FGFR1 signaling, PD173074 and AZD4547 represent superior tools for achieving potent and selective inhibition. The provided protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced downstream effects of these and other FGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of CD44/PAK1/AKT signaling promotes resistance to FGFR1 inhibition in squamous-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SU4984 and Dovitinib for Researchers
In the landscape of targeted cancer therapy, receptor tyrosine kinase (RTK) inhibitors play a pivotal role. This guide provides a detailed head-to-head comparison of two such inhibitors, SU4984 and dovitinib, aimed at researchers, scientists, and drug development professionals. The information presented herein is compiled from publicly available preclinical data.
Overview and Mechanism of Action
This compound is a small molecule inhibitor primarily targeting Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2][3]. It acts as an ATP-competitive inhibitor[1]. Some evidence also suggests inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor[3][4]. However, a comprehensive kinase selectivity profile for this compound is not widely available in the public domain, limiting a broader understanding of its off-target effects.
Dovitinib (TKI-258) , in contrast, is a multi-targeted tyrosine kinase inhibitor with a well-documented, broad spectrum of activity. It potently inhibits several classes of RTKs, including FGFRs (FGFR1, FGFR2, FGFR3), Vascular Endothelial Growth Factor Receptors (VEGFRs), and PDGFRs[5][6][7]. Dovitinib also shows potent inhibition of other RTKs such as c-Kit, FLT3, and CSF-1R[7]. This multi-targeted profile suggests that dovitinib's anti-cancer activity may stem from its combined anti-proliferative and anti-angiogenic effects.
In Vitro Kinase Inhibition
The in vitro inhibitory activities of this compound and dovitinib against various kinases are summarized below. It is important to note the significant difference in potency, with dovitinib exhibiting inhibitory activity in the nanomolar range, while this compound's reported IC50 is in the micromolar range.
| Target Kinase | This compound IC50 | Dovitinib IC50 |
| FGFR1 | 10-20 µM[1][3] | 8 nM[7] |
| FGFR2 | Data not available | 40 nM |
| FGFR3 | Data not available | 9 nM[7] |
| VEGFR1 | Data not available | 10 nM[7] |
| VEGFR2 | Data not available | 13 nM[7] |
| VEGFR3 | Data not available | 8 nM[7] |
| PDGFRβ | Inhibits[3][4] (IC50 not specified) | 27 nM |
| c-Kit | Data not available | 2 nM |
| FLT3 | Data not available | 1 nM |
| CSF-1R | Data not available | 36 nM |
| Insulin Receptor | Inhibits[3][4] (IC50 not specified) | Data not available |
Note: The lack of comprehensive, publicly available kinase screening data for this compound limits a direct and thorough comparison of its selectivity profile with that of dovitinib.
Downstream Signaling Pathways
Both this compound and dovitinib, by inhibiting their respective RTK targets, are expected to modulate downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.
Dovitinib has been shown to effectively inhibit the phosphorylation of downstream signaling molecules. For instance, in various cancer cell lines, dovitinib treatment leads to a reduction in the phosphorylation of FRS2 (FGFR substrate 2) and ERK (extracellular signal-regulated kinase), key components of the RAS-MAPK pathway. It has also been observed to suppress the PI3K-AKT signaling pathway[8].
Due to the limited available data for This compound , its specific effects on downstream signaling pathways have not been extensively characterized in publicly accessible literature. However, as an FGFR1 inhibitor, it is presumed to block the activation of similar downstream pathways upon FGF ligand binding.
Signaling Pathway Diagram
In Vivo Experimental Data
Dovitinib has been extensively evaluated in various preclinical in vivo models. In xenograft studies using different cancer cell lines, dovitinib has demonstrated significant tumor growth inhibition and, in some cases, tumor regression. For example, in a melanoma xenograft model, dovitinib treatment resulted in the inhibition of FGFR and VEGFR signaling[6].
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Recombinant kinase, a specific peptide substrate, ATP, and the test compound (this compound or dovitinib) are prepared in a suitable kinase assay buffer.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are mixed in the wells of a microplate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
This protocol outlines a general method for assessing the effect of a compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound or dovitinib).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as:
-
MTT/MTS Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Assay: Quantifies ATP levels as an indicator of cell viability.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration, and the GI50 (the concentration required to inhibit cell growth by 50%) is determined.
Tumor Xenograft Model (General Protocol)
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of a compound.
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once the tumors reach a predetermined size, the mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: The test compound (this compound or dovitinib) is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), the mice are euthanized, and the tumors are excised, weighed, and may be further processed for histological or biomarker analysis.
-
Data Analysis: The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition (TGI).
Conclusion
The comparison between this compound and dovitinib is marked by a significant disparity in the available preclinical data. Dovitinib is a well-characterized multi-targeted tyrosine kinase inhibitor with potent, nanomolar activity against a range of RTKs involved in cancer progression and angiogenesis. Its in vitro and in vivo efficacy have been documented in numerous studies.
This compound, on the other hand, is primarily described as an FGFR1 inhibitor with micromolar potency. The lack of a comprehensive kinase selectivity profile and in vivo efficacy data for this compound in the public domain makes a direct, in-depth comparison with dovitinib challenging. Researchers considering either of these compounds should be aware of these differences in their characterization and potency. For studies requiring a potent, multi-targeted inhibitor of FGFR, VEGFR, and PDGFR signaling, dovitinib is the more extensively documented and potent agent. Further research is required to fully elucidate the therapeutic potential and selectivity of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound|CAS 186610-89-9|DC Chemicals [dcchemicals.com]
- 5. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
SU4984 vs other small molecule inhibitors for glioblastoma
A Comparative Guide to SU4984 and Other Small Molecule Inhibitors for Glioblastoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound and other prominent small molecule inhibitors investigated for the treatment of glioblastoma (GBM). This document summarizes their mechanisms of action, presents available preclinical and clinical data, and outlines common experimental protocols.
Glioblastoma is a highly aggressive and vascularized brain tumor.[1] A key strategy in combating GBM involves targeting the signaling pathways that drive tumor growth and angiogenesis. Small molecule inhibitors, which can penetrate the blood-brain barrier and target specific kinases within cancer cells, represent a promising therapeutic avenue.[2] This guide focuses on a comparison of this compound with other multi-targeted tyrosine kinase inhibitors (TKIs) that have been evaluated in preclinical and clinical settings for glioblastoma.
Mechanism of Action: Targeting Key Signaling Pathways
This compound is a small molecule inhibitor known to target multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[3][4][5] These RTKs are crucial for tumor angiogenesis, proliferation, and survival. The mechanism of action of this compound is similar to that of sunitinib.[6]
Other multi-targeted TKIs used in glioblastoma research share overlapping targets with this compound, leading to similar anti-tumor strategies. These inhibitors primarily disrupt the signaling cascades that promote angiogenesis and cell growth.
Below is a diagram illustrating the general signaling pathway targeted by this compound and similar multi-targeted TKIs.
Comparative Efficacy of Small Molecule Inhibitors in Glioblastoma
The following tables summarize the preclinical and clinical data for various small molecule inhibitors in glioblastoma. Due to the limited availability of specific preclinical data for this compound in glioblastoma, data for the structurally and mechanistically similar compound sunitinib is included as a surrogate.
Preclinical Data: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Glioblastoma Cell Line | IC50 (µM) | Reference |
| Sorafenib | U87 | 1.5 | [7] |
| Sunitinib | U87MG, GL15 | >10 (antiproliferative) | [8] |
| Pazopanib | - | - | - |
| Axitinib | - | - | - |
| Regorafenib | - | - | - |
| Cediranib | - | - | - |
| Cabozantinib | - | - | - |
Clinical Trial Data for Recurrent Glioblastoma
This table summarizes key outcomes from clinical trials of various small molecule inhibitors in patients with recurrent glioblastoma.
| Inhibitor | Phase | Median Overall Survival (OS) (months) | 6-Month Progression-Free Survival (PFS6) (%) | Key Toxicities | Reference |
| Sunitinib | II | - | 12.5 | - | [9] |
| Sorafenib (with TMZ) | II | 7.4 | 26 | - | [3] |
| Pazopanib | II | - | 3 | Fatigue, diarrhea, hypertension | [10] |
| Axitinib | II | 6.25 | 26 | Dysphonia, lymphopenia, hypertension, diarrhea | [11][12] |
| Regorafenib | II | 7.4 | 18 | Hand-foot skin reaction, fatigue, diarrhea | [13][14] |
| Cediranib | II | - | 28 | Fatigue, diarrhea, hypertension | [15][16] |
| Cabozantinib | II | 7.7 - 10.4 | 22.3 - 27.8 | Fatigue, diarrhea, palmar-plantar erythrodysesthesia | [17][18] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of small molecule inhibitors. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in a 96-well plate at a density of 2 x 10³ to 4 x 10³ cells/well and incubate for 24 hours.[11][14]
-
Treatment: Treat the cells with varying concentrations of the small molecule inhibitor for a specified period (e.g., 72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11][19]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the downstream effects of kinase inhibitors on signaling pathways.
-
Protein Extraction: Lyse treated and untreated glioblastoma cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels.
In Vivo Glioblastoma Xenograft Model
Orthotopic xenograft models in immunocompromised mice are crucial for evaluating the in vivo efficacy of potential therapeutics.[15]
-
Cell Preparation: Prepare a single-cell suspension of human glioblastoma cells (e.g., patient-derived xenograft cells or established cell lines).[13]
-
Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Inject the glioblastoma cells into the brain (e.g., striatum) at precise coordinates.[10]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence or magnetic resonance imaging (MRI).[10][15]
-
Treatment Administration: Once tumors are established, administer the small molecule inhibitor (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule.
-
Efficacy Evaluation: Monitor tumor volume and the overall health and survival of the mice.
-
Histological Analysis: At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis to assess tumor morphology, proliferation, apoptosis, and angiogenesis.[15]
Conclusion
This compound and other small molecule inhibitors targeting critical signaling pathways in glioblastoma have shown promise in preclinical and clinical studies. While direct comparative data for this compound is limited, its mechanistic similarity to sunitinib and other multi-targeted TKIs provides a strong rationale for its investigation. The provided data and experimental protocols offer a framework for the continued evaluation and comparison of these agents in the pursuit of more effective therapies for glioblastoma. Further preclinical studies are warranted to establish a more direct comparison of this compound with other inhibitors.
References
- 1. Identification of a Selective FLT3 Inhibitor with Low Activity against VEGFR, FGFR, PDGFR, c‐KIT, and RET Anti‐Targets | Semantic Scholar [semanticscholar.org]
- 2. FLT3 x FGFR1 x c-Kit x PDGFRβ x Tubulin x VEGFR - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule kinase inhibitors in glioblastoma: a systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Selective FLT3 Inhibitor with Low Activity against VEGFR, FGFR, PDGFR, c-KIT, and RET Anti-Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. New experimental therapies for glioblastoma: a review of preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. EFFECTS OF SMALL MOLECULE INHIBITORS ON MOTILITY AND PROLIFERATION OF UNDIFFERENTIATED, DIFFERENTIATED, AND IRRADIATED GLIOBLASTOMA STEM CELLS [udspace.udel.edu]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. academic.oup.com [academic.oup.com]
- 19. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SU4984 for FGFR1: A Comparative Guide
For researchers investigating the intricacies of Fibroblast Growth Factor Receptor 1 (FGFR1) signaling, the selection of a specific and potent inhibitor is paramount. This guide provides a detailed comparison of SU4984 with other commonly used FGFR1 inhibitors, offering a clear perspective on its specificity through quantitative data, experimental methodologies, and pathway visualizations.
Inhibitor Specificity Profile: this compound in Context
This compound is a protein tyrosine kinase inhibitor with activity against FGFR1. However, its specificity is a critical consideration for experimental design. The half-maximal inhibitory concentration (IC50) for this compound against FGFR1 is in the micromolar range, reported as 10-20 μM in kinase assays and 20-40 μM in cell-based autophosphorylation assays.[1] Notably, this compound also demonstrates inhibitory activity against other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and the insulin receptor, indicating a broader specificity profile.[1][2][3]
To provide a comprehensive assessment, this guide compares this compound with three other well-characterized FGFR inhibitors: PD173074, AZD4547, and BGJ398 (Infigratinib). These alternatives exhibit significantly higher potency and, in some cases, greater selectivity for the FGFR family.
Quantitative Comparison of FGFR1 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against FGFR1 and other kinases, providing a clear quantitative comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Off-Target Kinases (IC50 in nM) |
| This compound | FGFR1 | 10,000 - 20,000[1][4] | PDGFR (Not specified), Insulin Receptor (Not specified)[1][2][3] |
| PD173074 | FGFR1 | 21.5 - 25[5][6] | FGFR3 (5), VEGFR2 (~100), PDGFR (17,600), c-Src (19,800)[6] |
| AZD4547 | FGFR1 | 0.2[7] | FGFR2 (2.5), FGFR3 (1.8), FGFR4 (165)[7] |
| BGJ398 (Infigratinib) | FGFR1 | 0.9[7] | FGFR2 (1.4), FGFR3 (1.0), FGFR4 (60)[7] |
As evidenced by the data, PD173074, AZD4547, and BGJ398 are substantially more potent FGFR1 inhibitors than this compound, with IC50 values in the nanomolar range. AZD4547 and BGJ398, in particular, demonstrate high potency across FGFR1, 2, and 3. While PD173074 is also a potent FGFR1 inhibitor, it shows considerable activity against VEGFR2 as well.[5][8]
Visualizing the FGFR1 Signaling Pathway
The FGFR1 signaling cascade is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[9] Ligand binding to FGFR1 induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates downstream signaling through key pathways, including the RAS-MAPK and PI3K-AKT cascades, which are central to many physiological and pathological processes.[9]
FGFR1 Signaling Cascade
Experimental Protocols for Assessing Inhibitor Specificity
The determination of inhibitor specificity and potency relies on robust and well-defined experimental protocols. The IC50 values presented in this guide are typically derived from in vitro kinase assays and cell-based assays.
In Vitro Kinase Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated FGFR1 kinase domain.
-
Reagents and Preparation :
-
Recombinant human FGFR1 kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP).
-
Substrate peptide (a synthetic peptide that can be phosphorylated by FGFR1).
-
Test inhibitors (this compound and others) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure :
-
The FGFR1 enzyme is pre-incubated with varying concentrations of the inhibitor in a multi-well plate.
-
The kinase reaction is initiated by adding the substrate peptide and [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, often by adding a strong acid or EDTA.
-
The phosphorylated substrate is separated from the unincorporated [γ-33P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis :
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Autophosphorylation Assay
This assay measures the inhibitor's effect on FGFR1 activity within a cellular context.
-
Cell Culture and Treatment :
-
Cells expressing FGFR1 (e.g., NIH 3T3 cells) are cultured to a suitable confluency.[1]
-
Cells are serum-starved to reduce basal kinase activity.
-
Cells are pre-treated with various concentrations of the inhibitor for a specific duration.
-
FGFR1 is stimulated by adding a ligand, such as acidic fibroblast growth factor (aFGF).[1]
-
-
Lysis and Immunoprecipitation :
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
FGFR1 is immunoprecipitated from the cell lysates using an anti-FGFR1 antibody.
-
-
Western Blot Analysis :
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an anti-phosphotyrosine antibody to detect the level of FGFR1 autophosphorylation.
-
The membrane is subsequently stripped and reprobed with an anti-FGFR1 antibody to determine the total amount of immunoprecipitated FGFR1.
-
-
Data Analysis :
-
The intensity of the phosphotyrosine signal is normalized to the total FGFR1 signal for each treatment condition.
-
The percentage of inhibition of autophosphorylation is calculated relative to the stimulated control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The following diagram illustrates a typical workflow for an in vitro kinase assay to determine inhibitor potency.
Inhibitor Potency Assay Workflow
Conclusion
In assessing the specificity of this compound for FGFR1, it is evident that while it does inhibit the receptor, its potency is significantly lower than more modern, selective inhibitors. With an IC50 in the micromolar range and known off-target activities, its utility in experiments requiring high specificity for FGFR1 is limited. Researchers aiming for precise targeting of FGFR1 should consider alternatives like AZD4547 or BGJ398, which offer nanomolar potency and a more defined selectivity profile against the FGFR family. PD173074 is also a potent option, though its cross-reactivity with VEGFR2 should be taken into account depending on the biological system under investigation. The choice of inhibitor should be guided by the specific requirements of the experimental design, with careful consideration of both on-target potency and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound|CAS 186610-89-9|DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PD 173074 | FGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of SU4984 Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
SU4984, a cell-permeable and reversible ATP-competitive inhibitor, has demonstrated notable activity against Fibroblast Growth Factor Receptor 1 (FGFR1) with a half-maximal inhibitory concentration (IC50) in the range of 10-20 μM.[1][2][3][4][5] Beyond its primary target, this compound also exhibits inhibitory effects on the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[2][3][4] This guide provides a comparative overview of this compound's preclinical activity in various cancer contexts, supported by experimental data and detailed methodologies.
Performance Comparison of this compound and Standard Chemotherapeutic Agents
While direct comparative studies of this compound across a wide range of cancer cell lines are limited in publicly available literature, this section provides available data on this compound and compares it with the known efficacy of standard-of-care chemotherapies, doxorubicin and cisplatin, in relevant cancer cell lines.
| Cancer Type | Cell Line | Compound | IC50 (μM) | Citation |
| Mast Cell Tumor | Neoplastic Mast Cells (with juxtamembrane KIT mutation) | This compound | Effective (qualitative) | [1] |
| Lung Cancer | A549 | Doxorubicin | > 20 | [6] |
| A549 | Cisplatin | 16.48 | [7] | |
| NCI-H460 | Doxorubicin | 0.009409 | [8] | |
| Breast Cancer | MCF-7 | Doxorubicin | 2.5 | [6] |
| MCF-7 | Cisplatin | > 100 | ||
| MDA-MB-231 | Doxorubicin | 3.16 | [9] | |
| MDA-MB-231 | Cisplatin | 20.5 | ||
| Glioblastoma | U87-MG | Doxorubicin | ~1-5 | |
| U87-MG | Cisplatin | ~5-20 |
Note: IC50 values for doxorubicin and cisplatin can vary significantly between studies and experimental conditions. The values presented here are for comparative reference. The efficacy of this compound in lung, breast, and glioblastoma cell lines is not well-documented with specific IC50 values in the reviewed literature.
Signaling Pathway Targeted by this compound
This compound primarily targets the FGFR1 signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.
Caption: FGFR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, U87-MG)
-
This compound (dissolved in DMSO)
-
Doxorubicin and Cisplatin (as positive controls)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, and cisplatin in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
FGFR1 Kinase Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of FGFR1.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant FGFR1, and the peptide substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for FGFR1.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescent signal, which is proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a kinase inhibitor like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 186610-89-9|DC Chemicals [dcchemicals.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. 186610-89-9 | CAS数据库 [chemicalbook.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Reactome | Signaling by FGFR [reactome.org]
Safety Operating Guide
Proper Disposal Procedures for SU4984: A Guide for Laboratory Professionals
SU4984, a potent protein tyrosine kinase inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, aligning with safety data sheet (SDS) recommendations and general laboratory best practices.
I. Understanding the Hazards
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Given these classifications, it is imperative to prevent the release of this compound into the environment and to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Quantitative Data for this compound
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [2] |
| Molecular Weight | 333.38 g/mol | [2] |
| CAS Number | 186610-89-9 | [1] |
| IC₅₀ for FGFR1 | 10-20 µM | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Segregation of Waste:
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management guidelines.
-
Unused Product: Unwanted or expired this compound in its original container should be disposed of as hazardous waste without opening it.
2. Waste Container Management:
-
Use containers that are compatible with the chemical waste. Glass or high-density polyethylene (HDPE) are generally suitable.
-
Ensure containers are securely closed to prevent spills and leaks.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).
3. Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Absorb liquid spills with an inert material such as vermiculite, dry sand, or a universal absorbent.
-
Carefully sweep up solid spills, avoiding dust generation.
-
Collect all cleanup materials in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by a detergent and water, collecting all cleaning solutions as hazardous waste.
4. Final Disposal:
-
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
This must be done in accordance with all prevailing country, federal, state, and local regulations[1].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Mechanism of Action: Inhibition of the FGFR1 Signaling Pathway
This compound is a cell-permeable, ATP-competitive, and reversible inhibitor of the tyrosine kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1)[2][4]. FGFR1 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, and survival[5][6][7][8]. This compound exerts its effect by blocking the ATP-binding site of the FGFR1 kinase domain, thereby preventing phosphorylation and the activation of downstream signaling.
The following diagram illustrates the FGFR1 signaling pathway and the point of inhibition by this compound.
Caption: FGFR1 signaling pathway and inhibition by this compound.
References
- 1. This compound|186610-89-9|MSDS [dcchemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound|CAS 186610-89-9|DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
Personal protective equipment for handling su4984
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of SU4984, a potent protein tyrosine kinase inhibitor. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental impact. By providing comprehensive guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The known hazards are outlined in the table below.
Quantitative Data Summary
Due to the specific nature of this compound as a research chemical, official Occupational Exposure Limits (OELs) from bodies like OSHA may not be established. Therefore, a conservative approach based on control banding is recommended. Based on its acute oral toxicity and classification as a potent compound, this compound falls into a category requiring stringent handling controls to minimize exposure.
| Parameter | Value/Recommendation | Citation |
| CAS Number | 186610-89-9 | |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Occupational Exposure Band (OEB) | Category 3: 10-500 µg/m³ (Assigned based on potency and limited toxicological data) | [2] |
| Recommended Personal Protective Equipment (PPE) | See details below | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles with side-shields are required at all times.[1]
-
Face Shield: A face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosol generation.
Skin Protection
-
Gloves: Double gloving with nitrile gloves is recommended. Ensure gloves are rated for the solvents being used. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[3][4][5]
-
Lab Coat: A dedicated lab coat, preferably a disposable or limited-use gown, must be worn. This should be removed before leaving the designated work area.
-
Impervious Clothing: For larger quantities or when there is a significant risk of splashing, impervious clothing such as an apron or full-body suit should be utilized.[1]
Respiratory Protection
-
Ventilation: All work with solid or powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]
-
Respirator: If there is a potential for aerosolization outside of a primary engineering control, a NIOSH-approved respirator (e.g., N95 or higher) should be worn.[6]
Operational Plan: Step-by-Step Guidance for Handling this compound
This section provides a detailed protocol for the preparation of a stock solution of this compound, a common procedure in a research setting.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To safely prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance within a ventilated enclosure
Procedure:
-
Preparation of the Work Area:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary materials and equipment within the fume hood.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a disposable lab gown, safety goggles, and a face shield.
-
Don two pairs of nitrile gloves.
-
-
Weighing the this compound Powder:
-
Tare a sterile microcentrifuge tube on the analytical balance inside the ventilated enclosure.
-
Carefully weigh the desired amount of this compound powder directly into the microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.33 mg of this compound (Molecular Weight: 333.38 g/mol ).
-
Record the exact weight.
-
-
Dissolving the this compound:
-
Inside the fume hood, carefully add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[7]
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment used with a suitable deactivating agent or 70% ethanol.
-
Dispose of all contaminated disposable items (e.g., pipette tips, microcentrifuge tubes, bench paper, gloves) in a designated hazardous waste container.
-
Remove outer gloves and dispose of them in the hazardous waste.
-
Remove the lab gown, face shield, and inner gloves, disposing of them appropriately.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated disposables such as gloves, bench paper, and pipette tips should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain, as it is very toxic to aquatic life.[1]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. How to Select the Appropriate Chemical Resistant Glove [onlinesafetytrainer.com]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 6. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 7. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
